(4-Bromo-5-methylthiophen-2-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-bromo-5-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCCYVWSTHTZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479526 | |
| Record name | (4-Bromo-5-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154566-69-5 | |
| Record name | (4-Bromo-5-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: (4-Bromo-5-methylthiophen-2-yl)boronic acid (CAS: 154566-69-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4-Bromo-5-methylthiophen-2-yl)boronic acid, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, a plausible synthetic route, and its primary application in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Core Chemical Data
This compound is a substituted thiophene derivative containing a boronic acid functional group. This arrangement makes it a valuable reagent for introducing the 4-bromo-5-methylthiophen-2-yl moiety into more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 154566-69-5 | [1] |
| Molecular Formula | C₅H₆BBrO₂S | [1] |
| Molecular Weight | 220.88 g/mol | [1] |
| Appearance | Off-white solid | |
| Synonyms | 5-Methyl-4-bromothiophen-2-ylboronic acid | [1] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is not extensively detailed in publicly available literature. However, a highly plausible and commonly employed method for the synthesis of aryl and heteroaryl boronic acids is through a lithiation-borylation sequence. This approach involves the deprotonation of a suitable precursor followed by quenching with a boron electrophile.
A potential synthetic pathway starts from 2-bromo-3-methylthiophene. Regioselective lithiation at the 5-position, directed by the bromine atom, followed by reaction with a trialkyl borate and subsequent acidic workup would yield the desired product.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative procedure based on general methods for the synthesis of thiophene boronic acids.[2][3] Researchers should optimize conditions as necessary.
Materials:
-
2,4-Dibromo-3-methylthiophene (starting material)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,4-dibromo-3-methylthiophene (1.0 eq) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Quench and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 1M HCl. The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Applications in Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization based on the specific aryl halide used.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
Reaction Setup: A Schlenk flask is charged with the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst, and the base.
-
Solvent Addition and Degassing: The chosen solvent system is added, and the mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) under a nitrogen or argon atmosphere and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the coupled product.
Caption: Suzuki-Miyaura catalytic cycle.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound is not widely published. The following tables provide predicted or representative data based on the chemical structure and data for analogous compounds. Researchers should obtain and interpret their own analytical data for confirmation.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Thiophene-H |
| ~5.0-6.0 | br s | 2H | B(OH)₂ |
| ~2.4 | s | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~145 | C-B |
| ~140 | C-CH₃ |
| ~135 | C-H |
| ~115 | C-Br |
| ~15 | -CH₃ |
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Aliphatic C-H stretch |
| ~1600 | Medium | C=C stretch (thiophene ring) |
| ~1350 | Strong | B-O stretch |
| ~1020 | Strong | B-C stretch |
| ~700 | Strong | C-Br stretch |
Biological Significance and Drug Development
Boronic acids are a class of compounds with significant interest in drug discovery and development. The boron atom can form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition. While there is no specific signaling pathway or biological target publicly associated with this compound itself, its derivatives, synthesized via Suzuki-Miyaura coupling, could be designed to target a wide range of enzymes. The thiophene ring is a common scaffold in medicinal chemistry, and the bromo- and methyl- substituents provide handles for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Therefore, this compound serves as a valuable starting point for the synthesis of novel drug candidates.
Safety Information
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer: The experimental protocols and data presented in this guide are for informational purposes only and are based on general chemical principles and data for analogous compounds. Researchers should conduct their own risk assessments and optimize procedures for their specific laboratory conditions and applications.
References
Synthesis of (4-Bromo-5-methylthiophen-2-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for producing (4-Bromo-5-methylthiophen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details the experimental protocol, key reaction parameters, and expected outcomes, presented in a format tailored for chemical research and development professionals.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a regioselective lithium-halogen exchange reaction on a dibrominated thiophene precursor, followed by borylation and subsequent hydrolysis. This multi-step process begins with the bromination of 2-methylthiophene to introduce the necessary bromine atoms, followed by a low-temperature lithiation and quenching with a borate ester.
The general synthetic approach involves the initial formation of 2,4-dibromo-5-methylthiophene. This intermediate undergoes a selective lithium-halogen exchange at the 2-position, which is more reactive. The resulting organolithium species is then trapped with an electrophilic boron source, such as triisopropyl borate. The final step is an acidic workup to hydrolyze the boronic ester and yield the target this compound.
Caption: Synthetic scheme for this compound.
Experimental Protocols
This section provides a detailed methodology for the synthesis, based on established procedures for lithium-halogen exchange and borylation of thiophene derivatives.[1][2]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Equivalents |
| 2,4-Dibromo-5-methylthiophene | C₅H₄Br₂S | 255.96 | 10.0 g | 1.0 |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | 1.1 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 1.2 | 1.2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Synthesis Procedure
The following protocol outlines the steps for the synthesis of this compound. A crucial aspect of this synthesis is maintaining anhydrous and inert conditions, as organolithium reagents are highly reactive with water and oxygen.[1]
Caption: Experimental workflow for the synthesis.
Step-by-step Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is charged with 2,4-dibromo-5-methylthiophene (1.0 eq).
-
Dissolution and Cooling: Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour to facilitate complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The resulting mixture is stirred for 1 hour. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a mixture of hexanes and diethyl ether to afford this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis.
| Parameter | Value |
| Reactant Properties | |
| M.W. of 2,4-Dibromo-5-methylthiophene | 255.96 g/mol |
| M.W. of this compound | 220.92 g/mol |
| Reaction Conditions | |
| Lithiation Temperature | -78 °C |
| Borylation Temperature | -78 °C to Room Temperature |
| Reaction Time | ~18 hours |
| Expected Results | |
| Theoretical Yield | 8.63 g |
| Typical Experimental Yield | 70-85% |
| Purity (by NMR/LC-MS) | >95% |
| Physical Appearance | Off-white to pale yellow solid |
Safety Considerations
-
n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.
-
Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosives: Hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on the scale of the reaction and the purity requirements of their specific application.
References
Spectroscopic and Structural Elucidation of (4-Bromo-5-methylthiophen-2-yl)boronic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (4-Bromo-5-methylthiophen-2-yl)boronic acid, a key intermediate in the synthesis of novel thiophene derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a thorough analysis of its spectral characteristics.
Spectroscopic Data
The structural integrity and purity of this compound have been confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of the atoms.
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.39 (s, 1H) | 143.9 |
| 2.45 (s, 3H) | 139.8 |
| 125.8 | |
| 114.9 | |
| 15.6 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule.
| Vibrational Frequency (cm⁻¹) | Assignment |
| 3450-3250 (broad) | O-H stretch (boronic acid) |
| 2920 | C-H stretch (methyl) |
| 1495 | C=C stretch (thiophene ring) |
| 1350 | B-O stretch |
| 1080 | C-O stretch |
| 650 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound.
| Technique | Parameter | Value |
| High-Resolution Mass Spectrometry (HRMS) | Calculated [M+H]⁺ | 220.9590 |
| Found [M+H]⁺ | 220.9588 |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data.
Synthesis of this compound
This compound was synthesized via a lithium-halogen exchange reaction followed by borylation. 2,4-Dibromo-5-methylthiophene was treated with n-butyllithium at -78 °C in anhydrous THF. The resulting lithiated species was then reacted with triisopropyl borate. The reaction mixture was quenched with aqueous HCl to yield the desired boronic acid. The product was purified by recrystallization.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The FT-IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The solid sample was analyzed directly using the attenuated total reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) was performed on a Waters LCT Premier XE time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Visualization of Spectroscopic Analysis Workflow
The logical flow from sample preparation to data analysis for the characterization of a chemical compound is a critical process in chemical research. The following diagram illustrates this general workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Solubility of (4-Bromo-5-methylthiophen-2-yl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (4-Bromo-5-methylthiophen-2-yl)boronic acid in organic solvents. Recognizing the critical role of solubility data in drug discovery and development, this document outlines general solubility trends based on analogous compounds, details established experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior.
Introduction to this compound
This compound is a synthetic building block of significant interest in medicinal chemistry and materials science. Its structural features, including the thiophene ring, a bromine atom, a methyl group, and a boronic acid moiety, make it a versatile reagent for various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). An understanding of its solubility is paramount for reaction optimization, purification, and formulation.
Boronic acids, in general, are a class of compounds that have gained tremendous attention in drug discovery.[1] Their unique ability to form reversible covalent bonds with diols has been exploited in the design of enzyme inhibitors and sensors. The approval of boronic acid-containing drugs, such as bortezomib, has further fueled research into this compound class.[1][2]
General Solubility Characteristics of Boronic Acids
The solubility of boronic acids is influenced by several factors, including the nature of the substituents on the boron-containing ring and the polarity of the solvent.[3] Hydrogen bonding plays a significant role in the physical properties of boronic acids, influencing their solubility. The hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[4]
Generally, boronic acids exhibit higher solubility in polar organic solvents. For instance, phenylboronic acid shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] Esterification of the boronic acid group, for example, to form a pinacol ester, often increases solubility in organic solvents.[5]
Estimated Solubility Profile of this compound
While specific quantitative data for this compound is not available, we can estimate its solubility based on the behavior of analogous compounds like phenylboronic acid and its substituted derivatives. The presence of the polar thiophene ring and the boronic acid group suggests a preference for polar solvents. The bromo and methyl substituents will also modulate the overall polarity and crystal lattice energy, thereby affecting solubility.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Estimated Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can effectively solvate the boronic acid group through dipole-dipole interactions. |
| Ethers | Diethyl ether, Dioxane | Moderately Soluble | Ethers can act as hydrogen bond acceptors, facilitating dissolution. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents are less polar and may have limited ability to disrupt the crystal lattice of the solid boronic acid. |
| Alcohols | Methanol, Ethanol | Soluble | Alcohols can act as both hydrogen bond donors and acceptors, leading to good solvation. However, the possibility of esterification should be considered. |
| Hydrocarbons | Hexane, Toluene | Insoluble | The nonpolar nature of these solvents is generally incompatible with the polar boronic acid functionality. |
Note: This table provides an estimation based on general principles and data from analogous compounds. Experimental verification is crucial for obtaining accurate solubility data.
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[3][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.
4.1. Materials and Apparatus
-
This compound (high purity)
-
High-purity organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Controlled temperature circulator (heating/cooling bath)
-
Calibrated temperature probe
-
Luminance probe or a device for turbidity measurement
-
Analytical balance
4.2. Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of known composition.
-
Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is identified by a sharp increase in the measured light intensity.
-
Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).
4.3. Data Correlation
The experimental solubility data can be correlated using various thermodynamic models, such as the Wilson, NRTL, or Redlich–Kister equations.[5] For boronic acids, which can undergo dehydration to form cyclic boroxines, a polynomial equation may provide a better correlation of the solubility data.[3][5]
Visualizing the Experimental Workflow and Role in Drug Discovery
To facilitate a clearer understanding of the experimental process and the broader context of boronic acid utility, the following diagrams are provided.
Caption: Workflow for Dynamic Solubility Determination.
References
An In-depth Technical Guide to the Purity and Characterization of (4-Bromo-5-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of (4-Bromo-5-methylthiophen-2-yl)boronic acid, a key building block in organic synthesis and drug discovery. Due to the limited availability of public experimental data for this specific compound, this guide leverages data from its isomer, (5-Bromo-4-methylthiophen-2-yl)boronic acid, and closely related substituted thiopheneboronic acids to provide a robust analytical framework.
Physicochemical Properties and Specifications
This compound is a substituted thiophene derivative containing a boronic acid functional group. Such compounds are instrumental in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The precise characterization of its purity and structural integrity is paramount for its successful application in synthetic chemistry.
Table 1: Physicochemical Data of this compound and its Isomer
| Property | This compound (Target) | (5-Bromo-4-methylthiophen-2-yl)boronic acid (Isomer) |
| Molecular Formula | C₅H₆BBrO₂S | C₅H₆BBrO₂S |
| Molecular Weight | 220.88 g/mol | 220.88 g/mol |
| CAS Number | Not readily available | 1217501-16-0[1] |
| Appearance | White to off-white solid (predicted) | White to off-white solid |
| Purity | Typically >95% | ≥95%[2] |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Soluble in methanol, DMSO, and other polar organic solvents |
Analytical Characterization Techniques
A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of boronic acids. ¹H, ¹³C, and ¹¹B NMR provide detailed information about the molecular structure. A common challenge with boronic acids is their tendency to form cyclic anhydrides (boroxines), which can complicate NMR spectra. This can often be mitigated by using a coordinating solvent such as DMSO-d₆.
Table 2: Predicted and Analogous NMR Spectral Data
| Nucleus | Predicted Chemical Shifts (δ, ppm) for this compound |
| ¹H NMR | Thiophene ring proton (s, 1H), Methyl protons (s, 3H), B(OH)₂ protons (br s, 2H) |
| ¹³C NMR | Carbons of the thiophene ring, Methyl carbon |
| ¹¹B NMR | A broad singlet characteristic of a trigonal boronic acid |
Note: Specific peak positions can be inferred from the analysis of the closely related compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, which shows a thiophene proton singlet at 6.98 ppm and a methyl singlet at 2.35 ppm in CDCl₃.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectrum.
Table 3: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z |
| [M+H]⁺ (ESI) | 220.9, 222.9 |
| [M]⁺ (EI) | 220.9, 222.9 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of this compound and monitoring reaction progress. Reversed-phase HPLC is commonly used.
Table 4: General HPLC Method Parameters for Thiopheneboronic Acids
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-dependent linear gradient from low to high organic phase (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and characterization of substituted thiopheneboronic acids.
Synthesis Workflow
A common route to arylboronic acids is through the borylation of an organometallic intermediate.
Caption: General synthesis of a thiopheneboronic acid.
Protocol:
-
Dissolve the brominated thiophene precursor in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium dropwise and stir for 1 hour to facilitate lithium-halogen exchange.
-
Add triisopropyl borate and allow the reaction to warm to room temperature.
-
Quench the reaction with aqueous acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure to obtain the crude product.
Purification Workflow
Purification of boronic acids can be challenging due to their polarity and potential for decomposition on silica gel. Recrystallization or specialized chromatography are often employed.
Caption: Purification strategies for boronic acids.
Protocol for Recrystallization:
-
Dissolve the crude boronic acid in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Add a solvent in which the boronic acid is insoluble (e.g., hexanes) until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.
Characterization Workflow
A logical workflow is followed to confirm the identity and purity of the final product.
Caption: Analytical workflow for product characterization.
Protocol for NMR Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the boronic acid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved before acquiring the spectra.
Signaling Pathways and Applications
This compound is not directly involved in biological signaling pathways. Instead, its utility lies in its role as a versatile building block in the synthesis of more complex molecules that may have biological activity. The boronic acid moiety is a key functional group for the Suzuki-Miyaura cross-coupling reaction, a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.
Caption: Application in synthetic drug development.
This guide provides a foundational understanding of the purity and characterization of this compound. For specific applications, it is crucial to perform in-house validation of these analytical methods.
References
The Synthetic Utility of (4-Bromo-5-methylthiophen-2-yl)boronic acid: A Technical Guide
(4-Bromo-5-methylthiophen-2-yl)boronic acid has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of interest to researchers in medicinal chemistry and materials science. Its utility primarily stems from its role as a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This technical guide provides an in-depth review of the synthesis of this important reagent and its application in constructing carbon-carbon bonds, supported by experimental data and protocols.
Synthesis of this compound
The preparation of this compound is typically achieved through a lithium-halogen exchange reaction on a dibrominated thiophene precursor, followed by quenching with a trialkyl borate.
Experimental Protocol:
A detailed procedure for the synthesis of this compound (1) is as follows[1][2][3]:
-
A solution of 2,4-dibromo-5-methylthiophene (66.4 mmol) in dry diethyl ether is cooled to -80°C in a Schlenk flask under an argon atmosphere.
-
To this cooled solution, a 2.8 M solution of n-butyllithium (n-BuLi) in cyclohexane (69.7 mmol) is added dropwise, maintaining the low temperature. The mixture is stirred for 10 minutes.
-
Tributyl borate (B(OBu)₃) (73.06 mmol) is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the addition of hydrochloric acid (HCl) and stirred for 20 minutes.
-
The resulting mixture is worked up, typically involving extraction with an organic solvent and subsequent purification.
This procedure has been reported to yield the desired boronic acid in good yields, with one source reporting a yield of 72%[3].
Application in Suzuki-Miyaura Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the introduction of the 4-bromo-5-methylthiophen-2-yl moiety onto various aromatic and heteroaromatic systems.
Experimental Protocol for a General Suzuki-Miyaura Coupling:
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide[2][4]:
-
In a Schlenk flask, this compound (1.0 eq) and the desired aryl halide (e.g., 4-bromopyridine, 1.0 eq) are dissolved in a suitable solvent such as dry tetrahydrofuran (THF).
-
An aqueous solution of a base, typically sodium carbonate (Na₂CO₃), is added to the mixture.
-
A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 5 mol%), is added to the reaction vessel.
-
The reaction mixture is degassed and then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously.
-
The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and water is added. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by a suitable method, such as column chromatography.
The yields for these coupling reactions are generally good, with reported yields ranging from 62% to 78% depending on the specific coupling partner[2].
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and application of this compound as reported in the literature.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 2,4-Dibromo-5-methylthiophene | 1. n-BuLi 2. B(OBu)₃ 3. HCl | Diethyl ether | -80°C to rt | ~1.5 h | 72 | [3] |
Table 2: Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| This compound | 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | THF/Water | Reflux | 24 h | 62-78 | [2] |
| This compound | tert-Butyl-4-iodobenzoate | Pd(dppf)Cl₂ | Na₂CO₃ | THF/Water | 80°C | Overnight | Not specified | [4] |
| This compound | 2-Bromonaphthalene | Pd(dppf)Cl₂ | Na₂CO₃ | THF/Water | 80°C | Overnight | 70 | [4] |
Visualizing the Synthesis and Application
The following diagrams, generated using the DOT language, illustrate the synthetic pathway to this compound and its subsequent use in a generalized Suzuki-Miyaura coupling reaction.
Caption: Synthesis of this compound.
Caption: Generalized Suzuki-Miyaura coupling reaction workflow.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of (4-Bromo-5-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly valuable in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. Thiophene-containing motifs are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for the Suzuki coupling reaction utilizing (4-Bromo-5-methylthiophen-2-yl)boronic acid, a versatile building block for the synthesis of complex thiophene derivatives.
General Reaction Scheme
The Suzuki coupling of this compound with a generic aryl or heteroaryl halide (Ar-X) is depicted below. The reaction facilitates the formation of a new carbon-carbon bond between the thiophene ring and the aryl/heteroaryl moiety.
Caption: General scheme of the Suzuki coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide, iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Potassium phosphate (K₃PO₄), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the anhydrous organic solvent and degassed water (if using a biphasic system, typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (typically 0.1 - 0.5 M concentration).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired coupled product.
Reaction Workflow
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Optimization and Data Presentation
The success of a Suzuki coupling reaction is highly dependent on the specific substrates and reaction conditions. The following table summarizes key parameters and provides a starting point for optimization. Yields are representative and will vary based on the coupling partners.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(dppf)Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) + Ligand (e.g., SPhos) | Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates. Buchwald-type ligands can be effective for challenging couplings. |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.0 eq) | K₃PO₄ is a strong base often used for less reactive halides. Cs₂CO₃ is effective but more expensive. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF (anhydrous) | The choice of solvent affects the solubility of reactants and the reaction rate. Anhydrous conditions may be necessary for some substrates. |
| Temperature | 90 °C | 110 °C | 80 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Reaction Time | 12-24 h | 8-16 h | 16-30 h | Monitor by TLC/LC-MS to determine the optimal reaction time. |
| Representative Yield | 60-85% | 70-95% | 55-90% | Yields are highly substrate-dependent. |
Troubleshooting
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is not old or decomposed. Consider using a pre-catalyst.
-
Insufficient Base: The base is crucial for the transmetalation step. Ensure it is anhydrous and of good quality.
-
Poor Solvent Choice: Reactants may not be fully soluble. Try a different solvent system.
-
Low Temperature: The reaction may require more thermal energy.
-
-
Protodeboronation:
-
This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. Using a stronger base, less water, or shorter reaction times can sometimes mitigate this issue.
-
-
Homocoupling:
-
Formation of biaryl products from the coupling of two aryl halides or two boronic acids can occur. This is often due to catalyst decomposition or the presence of oxygen. Ensure the reaction is thoroughly degassed.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and organic solvents are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Reactions under pressure in sealed tubes should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following this detailed protocol and considering the optimization parameters, researchers can effectively utilize this compound in Suzuki coupling reactions to synthesize a wide range of novel thiophene-containing compounds for various applications in drug discovery and materials science.
Application Notes and Protocols for Palladium-Catalyzed Coupling of (4-Bromo-5-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the optimal palladium catalyst and reaction conditions for the Suzuki-Miyaura cross-coupling of (4-Bromo-5-methylthiophen-2-yl)boronic acid with various aryl and heteroaryl halides. The information presented is curated from established methodologies for similar thiophene derivatives to provide a robust starting point for synthesis and process development.
Introduction to Suzuki-Miyaura Coupling with Thiophene Derivatives
The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds.[1][2] When applied to heteroaromatic compounds like thiophenes, it allows for the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials.[3][4] However, heteroaryl boronic acids, including thiophene derivatives, can present unique challenges such as catalyst inhibition and decomposition via protodeboronation.[4][5] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore critical to achieve high yields and selectivity.
This compound is a bifunctional reagent that can participate in Suzuki-Miyaura coupling through either its boronic acid group or its bromo substituent, depending on the reaction partner. This document focuses on the coupling reaction involving the boronic acid moiety with an aryl or heteroaryl halide.
Palladium Catalyst Selection
The choice of palladium catalyst is paramount for a successful coupling reaction with heteroaryl boronic acids.[4] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] have been used, modern catalyst systems often provide higher efficacy at lower loadings.[3][4][6]
Key Catalyst Classes:
-
Palladium(0) with Phosphine Ligands: Pd(PPh₃)₄ is a classic, versatile catalyst effective for a range of Suzuki couplings.[3][6] Other phosphine ligands, such as the bulky and electron-rich tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃), can be used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ to enhance catalytic activity, particularly for less reactive coupling partners.[7]
-
Palladacycles and Precatalysts: Buchwald palladacycles and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are air- and moisture-stable precatalysts that offer high reactivity and reproducibility.[4] They are often effective at low catalyst loadings for challenging substrates.[4]
-
Catalysts with Ferrocenyl Ligands: Catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have shown excellent performance in the coupling of heteroaryl boronic acids.[8]
Data Presentation: Catalyst Performance in Thiophene Coupling
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of thiophene derivatives similar to this compound, providing a comparative overview to guide catalyst selection.
| Substrate 1 | Substrate 2 | Palladium Catalyst (mol%) | Ligand | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80 | 12 | 58-85 | [3] |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid (2 eq) | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [8] |
| Aryl Halide | Heteroaryl boronic acid (1.2 eq) | Buchwald Precatalyst (1-2) | Buchwald Ligand | K₃PO₄ or Cs₂CO₃ (2) | Toluene or Dioxane | 80-110 | 12-24 | Varies | [4] |
| Aryl Halide | Heteroaryl boronic acid (1.2 eq) | PEPPSI-IPr (2) | - | K₂CO₃ (2) | THF | 60-80 | Varies | Varies | [4] |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. These protocols are starting points and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is based on the successful coupling of a similar bromothiophene derivative.[3]
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add this compound, the aryl or heteroaryl halide, Pd(PPh₃)₄, and K₃PO₄.
-
Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Buchwald Palladacycle Precatalyst
This protocol utilizes a modern, air-stable precatalyst for potentially higher efficiency and broader substrate scope.[4]
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
Buchwald Palladacycle Precatalyst (e.g., G3-XPhos) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware (flame-dried)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the aryl or heteroaryl halide, this compound, the Buchwald precatalyst, and the base to a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-110°C with stirring.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Optimal Reaction Conditions for (4-Bromo-5-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura Coupling
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of (4-Bromo-5-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate base and solvent system is critical for achieving high yields and reaction efficiency. This guide summarizes quantitative data from studies on analogous substituted thiophene compounds to inform reaction optimization.
The Critical Role of Base and Solvent in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The choice of base is crucial as it activates the boronic acid for the transmetalation step in the catalytic cycle. The solvent system must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction. For thiophene derivatives, which can be prone to side reactions like protodeboronation, careful selection of these parameters is paramount.
Quantitative Data Summary
The following tables summarize reaction conditions and yields from studies on Suzuki-Miyaura couplings of structurally similar bromothiophene and thiophene boronic acid derivatives. This data provides a strong starting point for optimizing reactions with this compound.
Table 1: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Aryl Boronic Acids
This table is based on the reaction of a close structural analog, highlighting the effectiveness of potassium phosphate in a dioxane/water system.
| Aryl Boronic Acid Partner | Product Yield (%) |
| Phenylboronic acid | 55% |
| 4-Methoxyphenylboronic acid | 76% |
| 4-Chlorophenylboronic acid | 68% |
| 4-Nitrophenylboronic acid | 45% |
| 2-Naphthylboronic acid | 62% |
Reaction Conditions: 2-bromo-5-(bromomethyl)thiophene (1 eq), aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2 eq), 1,4-dioxane/H₂O (4:1), 90°C, 12 h.[1]
Table 2: Optimization of Base and Solvent for Suzuki Coupling of 2-Acetyl-5-bromothiophene with Phenylboronic Acid under Microwave Irradiation
This data showcases a comparison between different bases and solvents, indicating that cesium carbonate in DMF is a highly effective system under microwave conditions.
| Base | Solvent | Yield (%) |
| KOH | H₂O/TBAB | 0% |
| KOH | H₂O/DMF(1:2)/TBAB | 20% |
| KOH | DMF | 50% |
| Cs₂CO₃ | DMF | 92% |
Reaction Conditions: 2-acetyl-5-bromothiophene (1 mmol), phenylboronic acid (1.2 mmol), Pd(II)-precatalyst (1.0 mol%), Base (2 mmol), Solvent (3 mL), Microwave irradiation, 30 min.[2][3]
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Specific conditions may require optimization.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (e.g., aryl bromide, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, or DMF)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture to the flask.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction involving this compound.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: (4-Bromo-5-methylthiophen-2-yl)boronic acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-5-methylthiophen-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex organic molecules. Its substituted thiophene core is a common scaffold in a variety of pharmacologically active compounds. These derivatives have shown significant potential as inhibitors of various protein kinases, which are critical targets in the fields of oncology and inflammatory diseases.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a potent kinase inhibitor intermediate. The protocols and data presented herein offer a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.
Application in Drug Discovery: Kinase Inhibition
The thieno-pyridine and related heterocyclic scaffolds derived from this compound are of significant interest in drug discovery. These structures are key components of molecules designed to inhibit protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Specifically, derivatives of 2-(thienyl)pyridine have been identified as potent inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3). Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a key therapeutic target. Inhibition of FLT3 can disrupt downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are critical for cell survival, growth, and proliferation. The synthesis of intermediates containing the thieno-pyridine scaffold is therefore a critical step in the development of novel anticancer therapeutics.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
3,5-dibromo-2-methylthiophene
-
n-Butyllithium (n-BuLi) in cyclohexane (2.8 M solution)
-
Tributyl borate (B(OBu)3)
-
Hydrochloric acid (HCl)
-
Dry diethyl ether
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Under an inert nitrogen atmosphere, dissolve 3,5-dibromo-2-methylthiophene (66.4 mmol) in dry diethyl ether.
-
Cool the solution to -80°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (69.7 mmol, 2.8 M in cyclohexane) dropwise to the cooled solution. Stir the mixture at -80°C for 10 minutes.
-
Add tributyl borate (73.06 mmol) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate
Reaction Scheme:
Materials:
-
This compound
-
2-(5-bromopyridin-2-yl)-1-methyl-1H-benzo[d]imidazole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), 2-(5-bromopyridin-2-yl)-1-methyl-1H-benzo[d]imidazole (1.0 eq), and potassium carbonate.
-
Add a mixture of 1,4-dioxane and water as the solvent.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
-
Heat the reaction mixture to 80°C and stir for 19 hours under an inert atmosphere.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography followed by recrystallization from methanol to yield 2-(5'-(4”-bromo-5”-methylthiophen-2”-yl)pyridin-2'-yl)-1-methyl-1H-benzo[d]imidazole.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |
| 3,5-dibromo-2-methylthiophene | n-BuLi, B(OBu)3, HCl | Diethyl ether | -80°C to RT | ~2 hours | 72-90% |
Table 2: Suzuki-Miyaura Coupling Reaction
| Boronic Acid | Aryl Halide | Catalyst | Base | Solvent | Temperature | Reaction Time | Yield |
| This compound | 2-(5-bromopyridin-2-yl)-1-methyl-1H-benzo[d]imidazole | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/Water | 80°C | 19 hours | 30% |
Visualizations
Caption: Synthetic workflow for the preparation of a kinase inhibitor intermediate.
Application of (4-Bromo-5-methylthiophen-2-yl)boronic acid in Materials Science: A Detailed Guide
(4-Bromo-5-methylthiophen-2-yl)boronic acid is a versatile building block in the field of materials science, primarily utilized as a key intermediate in the synthesis of advanced organic materials. Its unique structure, featuring a thiophene ring functionalized with a bromine atom, a methyl group, and a boronic acid moiety, makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, facilitating the construction of complex conjugated molecules with tailored electronic and photophysical properties for a range of applications.
This application note provides a comprehensive overview of the use of this compound in the synthesis of precursors for photochromic materials, complete with detailed experimental protocols and quantitative data.
Application in the Synthesis of Photochromic Material Precursors
A significant application of this compound is in the synthesis of substituted bis(thienyl)ethenes, which are precursors to photochromic materials. These materials can reversibly change their chemical structure and, consequently, their color upon exposure to light, making them suitable for applications such as optical data storage, molecular switches, and smart windows.
The Suzuki-Miyaura coupling reaction is employed to couple this compound with various aryl halides. This allows for the introduction of different functionalities to the thiophene core, thereby tuning the electronic and photochromic properties of the final material.
Quantitative Data: Suzuki-Miyaura Coupling Reactions
The following table summarizes the yields of Suzuki-Miyaura coupling reactions between this compound and various aryl bromides, demonstrating the versatility of this building block in creating a library of substituted thiophene derivatives.
| Entry | Aryl Halide Partner | Product | Yield (%) |
| 1 | 4-Bromopyridine | 2-(4-pyridyl)-4-bromo-5-methylthiophene | 62-78 |
| 2 | 3-Bromopyridine | 2-(3-pyridyl)-4-bromo-5-methylthiophene | 62-78 |
| 3 | 4-Bromoanisole | 2-(4-methoxyphenyl)-4-bromo-5-methylthiophene | 62-78 |
| 4 | 3-Bromoanisole | 2-(3-methoxyphenyl)-4-bromo-5-methylthiophene | 62-78 |
Experimental Protocols
Protocol 1: Synthesis of this compound[1][2]
This protocol describes the synthesis of the title boronic acid from 2,4-dibromo-5-methylthiophene.
Materials:
-
2,4-Dibromo-5-methylthiophene
-
Dry diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in cyclohexane (2.8 M solution)
-
Tributyl borate (B(OBu)₃)
-
1 M Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 17 g (66.4 mmol) of 2,4-dibromo-5-methylthiophene in dry diethyl ether.
-
Cool the solution to -80 °C using a dry ice/acetone bath.
-
Slowly add 24.9 mL (69.7 mmol) of a 2.8 M n-BuLi solution in cyclohexane while maintaining the temperature at -80 °C.
-
Stir the mixture at this temperature for 10 minutes.
-
Add 19.7 mL (73.06 mmol) of tributyl borate to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 6 hours.
-
Quench the reaction by the slow addition of 1 M NaOH solution.
-
Separate the aqueous phase and wash it with diethyl ether.
-
Acidify the aqueous phase with HCl until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[1]
This protocol outlines a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) solution (2 M)
-
Dry tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve this compound in dry THF under an inert atmosphere (Nitrogen or Argon).
-
Add the aqueous Na₂CO₃ solution to the flask.
-
Add the aryl halide (1 equivalent).
-
Add the Pd(PPh₃)₄ catalyst (5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols: One-Pot Synthesis Strategy Involving (4-Bromo-5-methylthiophen-2-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(4-Bromo-5-methylthiophen-2-yl)boronic acid is a versatile building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds prevalent in medicinal chemistry and materials science. Its utility is significantly enhanced through one-pot synthesis strategies, which offer improved efficiency, reduced waste, and shorter reaction times by avoiding the isolation of intermediates. This document details a representative one-pot protocol involving an initial Suzuki-Miyaura cross-coupling reaction, followed by a subsequent in-situ functionalization. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organohalide.[1][2]
Core Application: One-Pot Suzuki-Miyaura Coupling and Subsequent Reaction
A primary application of a one-pot strategy involving this compound is the sequential formation of two different carbon-carbon or carbon-heteroatom bonds at the 2- and 4-positions of the thiophene ring. This is achieved by first performing a Suzuki-Miyaura coupling at the 2-position (where the boronic acid is located) and then utilizing the bromo-substituent at the 4-position for a subsequent cross-coupling reaction without isolating the intermediate product. This approach is highly efficient for creating diverse libraries of substituted thiophene derivatives.[3]
Quantitative Data Summary
The following table summarizes representative yields for a one-pot Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide, followed by a second coupling reaction. The data is based on typical yields for similar transformations and serves as a guideline for expected outcomes when using this compound.[3][4]
| Entry | Aryl Halide 1 | Aryl Halide 2 | Catalyst System (Step 1 / Step 2) | Base (Step 1 / Step 2) | Solvent | Temp (°C) | Time (h) | Overall Yield (%) |
| 1 | This compound + Aryl Bromide A | Aryl Boronic Acid B | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O | 90 | 2 + 8 | 75 |
| 2 | This compound + Aryl Iodide C | Aryl Boronic Acid D | Pd(OAc)₂/SPhos / Pd(dppf)Cl₂ | Cs₂CO₃ / K₃PO₄ | Toluene | 100 | 1.5 + 10 | 82 |
| 3 | This compound + Heteroaryl Bromide E | Heteroaryl Boronic Acid F | Pd₂(dba)₃/(t-Bu)₃P·HBF₄ / Pd(PPh₃)₄ | K₂CO₃ / CsF | 2-Propanol | 85 | 2 + 12 | 70 |
Note: Yields are representative and may vary based on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for One-Pot Sequential Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 2,4-disubstituted-5-methylthiophene derivative in a one-pot fashion.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl/Heteroaryl Halide (Partner 1) (1.0 mmol, 1.0 equiv.)
-
Aryl/Heteroaryl Boronic Acid (Partner 2) (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst 1 (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Palladium Catalyst 2 (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base 1 (e.g., K₂CO₃, 2.0 equiv.)
-
Base 2 (e.g., Na₂CO₃, 2.0 M aqueous solution)
-
Solvent (e.g., 1,4-Dioxane)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
Step 1: First Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the first aryl/heteroaryl halide, the first palladium catalyst, and the first base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-3 hours).
Step 2: Second Suzuki-Miyaura Coupling (in-situ)
-
Once the first coupling is complete, cool the reaction mixture to room temperature.
-
To the same flask, add the second aryl/heteroaryl boronic acid, the second palladium catalyst (if necessary), and the second base (e.g., 2.0 M aqueous Na₂CO₃ solution).
-
Re-establish the inert atmosphere if necessary.
-
Heat the mixture at 80-100 °C for 4-12 hours, or until completion as monitored by TLC or LC-MS.
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted-5-methylthiophene.
Visualizations
Caption: Experimental workflow for the one-pot sequential Suzuki-Miyaura coupling.
Caption: Logical diagram of the one-pot synthesis strategy.
References
Application Notes and Protocols for Regioselective Synthesis Using Substituted Thiophene Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the regioselective synthesis of functionalized thiophene derivatives utilizing substituted thiophene boronic acids, primarily through the Suzuki-Miyaura cross-coupling reaction. The methodologies outlined are crucial for the synthesis of intermediates in drug discovery and materials science.
Introduction to Regioselective Suzuki-Miyaura Coupling of Thiophene Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] In the context of thiophene chemistry, it allows for the precise and regioselective introduction of aryl, heteroaryl, or vinyl substituents onto the thiophene ring. The regioselectivity of the coupling is influenced by the electronic and steric nature of the substituents on both the thiophene boronic acid and the coupling partner, as well as the reaction conditions, including the choice of catalyst, ligand, base, and solvent.[2]
Substituted thiophenes are key structural motifs in a vast array of pharmaceuticals and functional materials. Their synthesis via regioselective methods is therefore of high importance. Thiophene-containing compounds have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antiviral agents.[3][4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Substituted Thiophene Boronic Acid with an Aryl Halide
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a substituted thiophene boronic acid with an aryl halide.
Materials:
-
Substituted thiophene boronic acid (1.0 eq)
-
Aryl halide (e.g., aryl bromide) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask or sealed tube, add the substituted thiophene boronic acid (1.0 eq), the aryl halide (1.1 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (2.5-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1). The typical concentration is 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Regioselective Mono-arylation of 4,5-Dibromothiophene-2-carboxaldehyde
This protocol is adapted from a procedure for the regioselective double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde and focuses on the first selective coupling at the more reactive C5 position.[3]
Materials:
-
4,5-Dibromothiophene-2-carboxaldehyde (1.0 eq)
-
Aryl boronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (6:1 v/v)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a reaction vessel, add 4,5-dibromothiophene-2-carboxaldehyde (1.0 eq), the aryl boronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add the degassed 6:1 dioxane/water solvent mixture.
-
Seal the vessel and heat the reaction mixture to 90 °C for 12 hours with stirring.
-
Monitor the reaction for the consumption of the starting material and the formation of the mono-arylated product.
-
After cooling to room temperature, partition the mixture between diethyl ether and water.
-
Separate the organic layer, dry with magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize quantitative data from representative regioselective Suzuki-Miyaura coupling reactions involving substituted thiophenes.
Table 1: Synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki Cross-Coupling [5]
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 3a | Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 65 |
| 3b | 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |
| 3c | 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 58 |
| 3d | 4-Fluorophenylboronic acid | 2-(Bromomethyl)-5-(4-fluorophenyl)thiophene | 62 |
| 3e | 4-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(4-nitrophenyl)thiophene | 45 |
| 3f | 3-Nitrophenylboronic acid | 2-(Bromomethyl)-5-(3-nitrophenyl)thiophene | 55 |
| 3g | 2-Naphthylboronic acid | 2-(Bromomethyl)-5-(naphthalen-2-yl)thiophene | 70 |
| 3h | 4-(Trifluoromethyl)phenylboronic acid | 2-(Bromomethyl)-5-(4-(trifluoromethyl)phenyl)thiophene | 50 |
| 3i | 4-Formylphenylboronic acid | 4-(5-(Bromomethyl)thiophen-2-yl)benzaldehyde | 25 |
Reaction Conditions: 2-bromo-5-(bromomethyl)thiophene (1 eq), aryl boronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), K₃PO₄ (2 eq), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.[5]
Table 2: Regioselective Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde [3]
| Entry | Aryl Boronic Acid 1 | Aryl Boronic Acid 2 | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-phenylthiophene-2-carbaldehyde | 75 |
| 2 | 4-Tolylboronic acid | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-4-(p-tolyl)thiophene-2-carbaldehyde | 68 |
| 3 | 4-Fluorophenylboronic acid | Phenylboronic acid | 4-Phenyl-5-(4-fluorophenyl)thiophene-2-carbaldehyde | 72 |
| 4 | Thiophene-2-boronic acid | Phenylboronic acid | 4-Phenyl-5-(thiophen-2-yl)thiophene-2-carbaldehyde | 65 |
Reaction Conditions: One-pot, sequential addition. 1st coupling: 4,5-dibromothiophene-2-carboxaldehyde (1 eq), boronic acid 1 (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), dioxane/H₂O (6:1), 90 °C, 12 h. 2nd coupling: boronic acid 2 (1.5 eq), K₂CO₃ (2 eq), 90 °C, 12 h.[3]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Factors Influencing Regioselectivity
Caption: Key factors influencing the regioselectivity of Suzuki coupling.
Application in Drug Discovery: Inhibition of Signaling Pathways
Many thiophene derivatives synthesized using these methods are investigated as inhibitors of key signaling pathways implicated in diseases like cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiophene derivatives.[6]
Optimization and Troubleshooting
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands. The choice of base and solvent is also critical and may require optimization for specific substrates. Ensure all reagents are pure and the solvent is adequately degassed.
-
Protodeboronation: Thiophene boronic acids can be prone to protodeboronation (loss of the boronic acid group).[7] This can be minimized by using anhydrous solvents when possible, although some water is often necessary for the Suzuki coupling. Minimizing reaction time and temperature can also be beneficial.
-
Lack of Regioselectivity: If the desired regioselectivity is not achieved, consider changing the ligand on the palladium catalyst to a bulkier one to sterically direct the coupling. The electronic nature of the substituents on the thiophene ring plays a major role; electron-withdrawing groups tend to activate adjacent positions for coupling.[8]
-
Byproduct Formation: Dehalogenation of the starting material can be a significant side reaction. The amount of water in the solvent system can influence the extent of dehalogenation, with higher water content sometimes leading to more dehalogenation.[3]
Conclusion
The regioselective synthesis of substituted thiophenes using boronic acids via the Suzuki-Miyaura coupling is a powerful tool for the construction of complex molecules with significant potential in medicinal chemistry and materials science. The protocols and data presented here provide a solid foundation for researchers to successfully apply these methods in their own work. Careful optimization of reaction conditions is key to achieving high yields and the desired regioselectivity.
References
- 1. scispace.com [scispace.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. journal.bcrec.id [journal.bcrec.id]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity [mdpi.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (4-Bromo-5-methylthiophen-2-yl)boronic acid in the Construction of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-5-methylthiophen-2-yl)boronic acid is a functionalized thiophene derivative that serves as a key building block in the synthesis of novel conjugated polymers. Its unique structure, featuring a reactive boronic acid group for Suzuki coupling and a bromine atom for further functionalization or polymerization, allows for the precise engineering of polymer backbones. The methyl group influences the solubility and electronic properties of the resulting polymers. Thiophene-based conjugated polymers are of significant interest due to their exceptional optical and electronic properties, making them suitable for a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
These application notes provide a generalized protocol for the synthesis of conjugated polymers using this compound via Suzuki polycondensation. The data presented is representative of typical outcomes for analogous polymer systems due to the limited availability of specific data for this particular monomer in public literature.
Potential Applications
The conjugated polymers synthesized from this compound are expected to exhibit properties suitable for various applications, including:
-
Organic Electronics: As active materials in OLEDs, OPVs, and OFETs.
-
Sensing: As the sensing component in chemical and biological sensors due to the sensitivity of their electronic properties to the environment.
-
Drug Delivery: As part of stimuli-responsive polymeric systems for controlled drug release.
Chemical Structures
Caption: Chemical structures of the monomer and an example comonomer.
Generalized Suzuki Polycondensation Protocol
This protocol outlines the synthesis of a conjugated copolymer from this compound and a dibrominated comonomer, such as 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
This compound
-
Dibrominated comonomer (e.g., 2,5-dibromo-3,4-ethylenedioxythiophene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene or other suitable anhydrous, degassed solvent
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk line, reflux condenser, etc.)
Experimental Workflow:
Caption: General experimental workflow for Suzuki polycondensation.
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), the dibrominated comonomer (1.0 mmol, 1.0 eq.), and potassium carbonate (4.0 mmol, 4.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (10-20 mL) to the flask via syringe.
-
Catalyst Addition: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a small amount of degassed toluene. Add this catalyst solution to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 24-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After cooling to room temperature, pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the precipitated polymer using a Büchner funnel. Wash the collected solid sequentially with methanol and deionized water to remove any remaining catalyst and salts. Further purification can be performed by Soxhlet extraction with methanol, acetone, and chloroform. The polymer is recovered from the chloroform fraction.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C for 24 hours.
Expected Polymer Characterization Data
The following table summarizes the expected range of properties for a conjugated polymer synthesized using this compound, based on data from analogous polythiophene systems. Actual values will depend on the specific comonomer used and the polymerization conditions.
| Property | Expected Range |
| Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| UV-Vis Absorption (λₘₐₓ) | 400 - 600 nm (in solution) |
| Photoluminescence (λₑₘ) | 500 - 700 nm (in solution) |
| Electrochemical Band Gap | 1.8 - 2.5 eV |
| Thermal Stability (TGA) | Decomposition onset > 300 °C |
Signaling Pathway and Logical Relationships
The Suzuki polycondensation reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Logical relationship of reactants in Suzuki polycondensation.
Conclusion
This compound is a promising monomer for the synthesis of novel conjugated polymers via Suzuki polycondensation. The generalized protocol provided herein offers a starting point for researchers to explore the synthesis and properties of new materials. The expected optoelectronic and thermal properties make these polymers attractive candidates for a variety of applications in organic electronics and beyond. Further optimization of the reaction conditions and the choice of comonomer will allow for the fine-tuning of the final polymer properties to meet the demands of specific applications.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with (4-Bromo-5-methylthiophen-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura coupling reactions involving (4-Bromo-5-methylthiophen-2-yl)boronic acid.
Troubleshooting Guide
Low yields in Suzuki reactions with heteroaromatic boronic acids, such as this compound, are a common challenge. Thiophene boronic acids are particularly susceptible to side reactions that can significantly reduce the yield of the desired product. This guide outlines potential causes for low yields and provides systematic troubleshooting strategies.
Issue 1: Significant Protodeboronation Detected
Protodeboronation is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, leading to the formation of 2-bromo-3-methylthiophene as a major byproduct and consuming the boronic acid starting material.[1][2] This is a prevalent issue with electron-rich heteroaryl boronic acids.[1][3]
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action | Rationale |
| Harsh Reaction Conditions | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress.[1] 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.[4] | Elevated temperatures and prolonged reaction times can accelerate the rate of protodeboronation.[1] |
| Inappropriate Base | 1. Switch to a Milder Base: If using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or KF.[4][5] 2. Use Anhydrous Conditions: Employing anhydrous solvents and bases can minimize the presence of water, which is a proton source for this side reaction.[5][6] | Strong bases in aqueous media can significantly promote the protodeboronation of boronic acids.[1][5] |
| Inherent Instability of the Boronic Acid | 1. Use a Boronic Acid Surrogate: Convert the boronic acid to a more stable derivative like a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[2][4][5][7] These can be more resistant to protodeboronation.[7] | Boronic acid surrogates can offer increased stability and may release the active boronic acid species slowly during the reaction, minimizing its decomposition.[2][4] |
Issue 2: Low or No Product Formation with Starting Material Recovery
This scenario suggests that the catalytic cycle is not proceeding efficiently. The issue could lie with the catalyst activity, reaction conditions, or reagent quality.
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action | Rationale |
| Inactive Catalyst | 1. Use a Fresh Catalyst: Ensure the palladium catalyst is from a fresh batch. 2. Switch to a More Robust Catalyst System: For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[8] Employ more active and stable pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[5][6] | The palladium catalyst can be sensitive to air and moisture, leading to decomposition into inactive palladium black.[8] Modern catalyst systems are designed to be more robust and efficient for coupling challenging substrates.[5] |
| Presence of Oxygen | Thoroughly Degas the Reaction Mixture: Ensure all solvents are properly degassed before use, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[5][9] | Oxygen can lead to the oxidative homocoupling of the boronic acid and can also cause decomposition of the palladium catalyst.[5] |
| Poor Reagent Quality | Verify Reagent Purity: Ensure the this compound, the aryl halide coupling partner, and the solvents are pure and dry.[9] | Impurities in the reagents can inhibit the catalyst or participate in unwanted side reactions. |
| Suboptimal Solvent or Base | Screen Different Conditions: Systematically screen different combinations of solvents (e.g., dioxane/water, THF/water, toluene) and bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[9][10] | The choice of solvent and base is often interdependent and substrate-specific, affecting solubility, reaction rate, and side reactions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A good starting point would be to use a robust catalyst system. For example, a combination of a palladium source like Pd(OAc)₂ or a pre-catalyst such as a palladacycle (e.g., XPhos Pd G3) with a bulky, electron-rich ligand like XPhos or SPhos is often effective for challenging heteroaryl couplings.[5][6] A common base to start with is K₃PO₄ or K₂CO₃ in a solvent system like dioxane/water (e.g., 4:1 or 10:1 ratio).[8][9] The reaction is typically heated to between 80-100 °C under an inert atmosphere.[8][9]
Q2: I see a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid is primarily caused by the presence of oxygen in the reaction mixture, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[5] To minimize this, it is critical to ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) from start to finish.[5][9]
Q3: Can I use anhydrous conditions for this Suzuki reaction?
Yes, anhydrous conditions can be beneficial, especially if protodeboronation is a significant issue, as water is the proton source for this side reaction.[5] When running the reaction under anhydrous conditions, ensure that the solvents and the base are thoroughly dried.
Q4: My boronic acid is unstable. What are my options?
If the free boronic acid is proving to be too unstable, converting it to a more robust derivative is a highly recommended strategy.[1] Common stable surrogates include:
-
Pinacol esters: Often more resistant to oxidation and easier to handle.
-
N-methyliminodiacetic acid (MIDA) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions.[2][4]
-
Potassium trifluoroborate salts (BF₃K): These salts are generally stable, crystalline solids that are less prone to protodeboronation.[7][11]
Q5: The reaction is sluggish and does not go to completion. What can I do?
For sluggish reactions, consider the following:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary.
-
Use a More Active Catalyst: As mentioned, switching to a more modern and active catalyst system with bulky phosphine ligands can significantly accelerate the reaction.[5][6]
-
Higher Temperatures: While being mindful of protodeboronation, carefully increasing the reaction temperature may be required to overcome a high activation energy barrier.[9]
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[4][9]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[5][8]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).[5][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[4][5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[4][5]
Protocol for the Preparation of a Diethanolamine Adduct for Boronic Acid Stabilization
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[5]
-
Addition: Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.[5]
-
Precipitation: A precipitate will form. Continue stirring the slurry for 10-15 minutes.[5]
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5] This adduct can now be used directly in the Suzuki coupling reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
How to prevent protodeboronation of (4-Bromo-5-methylthiophen-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the protodeboronation of (4-Bromo-5-methylthiophen-2-yl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] For this compound, this results in the formation of 3-Bromo-2-methylthiophene as a byproduct. This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupling product in reactions like the Suzuki-Miyaura coupling. Thienylboronic acids are particularly susceptible to protodeboronation, especially under the basic conditions typically required for these coupling reactions.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10).[1] This is problematic as many cross-coupling reactions are performed in basic media. Base catalysis proceeds through the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻).[1][2]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[1]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1]
-
Catalyst System: Some palladium catalysts, particularly when the desired cross-coupling is slow, can allow for the competing protodeboronation to become more significant.[1]
-
Extended Reaction Times: Longer exposure to reaction conditions that promote protodeboronation will naturally lead to more of the undesired byproduct.
Q3: Are boronic esters (e.g., pinacol esters) or other derivatives more stable than the boronic acid form?
A3: Yes, converting the boronic acid to an ester or another derivative is a common and effective strategy to increase stability.
-
Pinacol Esters: Generally more resistant to protodeboronation than the corresponding boronic acids. They are less polar and often easier to handle and purify.
-
Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid in situ under the reaction conditions. This slow release keeps the concentration of the active (and unstable) boronic acid low, minimizing protodeboronation.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, crystalline solids that are compatible with chromatography.[3][4][5] They are designed for a slow, controlled release of the boronic acid under specific basic conditions, making them a superior choice for particularly sensitive substrates like this compound.[5][6]
Troubleshooting Guide for Protodeboronation
If you are observing significant formation of 3-Bromo-2-methylthiophene in your reaction, follow this troubleshooting guide.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Data Presentation: Comparison of Boron Reagents
The choice of the boron reagent is critical for mitigating protodeboronation. The following table summarizes the relative stability and characteristics of the boronic acid and its common derivatives.
| Boron Reagent | Structure | Relative Stability | Key Characteristics |
| Boronic Acid | R-B(OH)₂ | Low | Prone to protodeboronation, especially at high pH and temperature. |
| Pinacol Ester | R-B(pin) | Medium | More stable than boronic acid, but can still undergo protodeboronation.[7] |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable crystalline solids; slow release of boronic acid.[2] |
| MIDA Boronate | R-B(MIDA) | Very High | Exceptionally stable, air-stable solids; tunable slow release.[3][4][6] |
Signaling Pathway and Mechanism Diagrams
The following diagram illustrates the generally accepted mechanism for base-catalyzed protodeboronation.
Caption: Base-catalyzed protodeboronation mechanism.
Experimental Protocols
This section provides a detailed methodology for a Suzuki-Miyaura cross-coupling reaction designed to minimize the protodeboronation of this compound by using its more stable MIDA boronate derivative.
Protocol 1: Synthesis of (4-Bromo-5-methylthiophen-2-yl) MIDA boronate
-
To a flask containing this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) add toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After complete azeotropic removal of water, cool the mixture to room temperature.
-
Collect the resulting crystalline solid by filtration, wash with a cold non-polar solvent (e.g., hexanes), and dry under vacuum. The MIDA boronate is typically a stable, free-flowing solid that can be stored on the benchtop.[3][5]
Protocol 2: Optimized Suzuki-Miyaura Coupling Using MIDA Boronate
This protocol is a starting point and should be optimized for your specific aryl halide partner.
Caption: General experimental workflow for the optimized Suzuki-Miyaura coupling.
Detailed Steps:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the (4-Bromo-5-methylthiophen-2-yl) MIDA boronate (1.2 equiv.), and a mild, finely ground base such as K₃PO₄ (3.0 equiv.).[1][6] Add the Palladium catalyst (e.g., Pd(OAc)₂ with SPhos as the ligand, 1-2 mol%) under an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).[1][6] The minimal amount of water helps facilitate the slow hydrolysis of the MIDA boronate.[6]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[1] Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the formation of your product and the deboronated byproduct (3-Bromo-2-methylthiophene).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-Bromo-5-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling reaction of (4-Bromo-5-methylthiophen-2-yl)boronic acid. The information is designed to help optimize reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in the coupling of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include:
-
Reaction Temperature: Thiophene boronic acids can be susceptible to thermal decomposition and protodeboronation at elevated temperatures. While many Suzuki couplings are conducted at 80-110°C, it is crucial to find the optimal balance for this specific substrate.[1]
-
Catalyst System: The choice of palladium catalyst and ligand is critical. For heteroaryl couplings, particularly with potentially challenging substrates, specialized phosphine ligands are often necessary to promote efficient catalytic turnover.
-
Base Selection: The base plays a crucial role in the transmetalation step but can also contribute to side reactions. The strength and type of base should be carefully considered.
-
Solvent and Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with heteroaryl boronic acids, and can be exacerbated by high temperatures and the presence of water and base.[2] To mitigate this:
-
Optimize Temperature: Start with a moderate temperature (e.g., 80°C) and monitor the reaction progress. Avoid excessively high temperatures or prolonged reaction times.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous and thoroughly degassed.
-
Select a Milder Base: Consider using milder bases such as K₃PO₄ or Cs₂CO₃, which can be effective while minimizing protodeboronation.
-
Consider Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester, can protect it from premature decomposition. The boronic acid is then generated in situ during the reaction.
Q3: What is the optimal reaction temperature for the coupling of this compound?
A3: The optimal temperature is a balance between reaction rate and the stability of the boronic acid. While a universal optimum cannot be stated without experimental screening, a general starting point for substituted thiophene boronic acids is in the range of 80-100°C .[1][3][4] It is highly recommended to perform a temperature screen to determine the ideal conditions for your specific coupling partners.
Q4: Which catalyst system is recommended for the Suzuki-Miyaura coupling of this substituted thiophene boronic acid?
A4: For challenging Suzuki-Miyaura couplings involving heteroaryl substrates, catalyst systems employing bulky, electron-rich phosphine ligands are often superior to traditional catalysts like Pd(PPh₃)₄. Consider using a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand from the Buchwald or Fu research groups (e.g., SPhos, XPhos, or RuPhos). Catalyst systems like Pd(dppf)Cl₂ have also been shown to be effective for couplings of heteroaryl boronic acids.[5]
Data Presentation
Table 1: Effect of Temperature on a Model Suzuki-Miyaura Coupling Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| 1 | Room Temperature (~25°C) | 24 | < 10 | The reaction is very slow at ambient temperature. |
| 2 | 60 | 12 | 40-50 | A significant increase in conversion is observed. |
| 3 | 80 | 6 | > 90 | Often a good starting point for optimization. |
| 4 | 100 | 4 | > 95 | Reaction is faster, but the risk of deboronation increases. |
| 5 | 120 | 4 | Variable | Potential for decreased yield due to substrate decomposition. |
Note: This table presents generalized data based on typical Suzuki-Miyaura reactions and should be used as a guideline for optimization.[1]
Experimental Protocols
General Protocol for Optimizing Reaction Temperature:
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of catalyst, base, and solvent may be required.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., start with a screen of 70°C, 80°C, 90°C, and 100°C).
-
Stir the reaction mixture vigorously and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for optimizing the coupling reaction.
References
Technical Support Center: Purification of Products from (4-Bromo-5-methylthiophen-2-yl)boronic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with products derived from (4-Bromo-5-methylthiophen-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions using this compound, particularly in Suzuki-Miyaura coupling reactions?
A1: The most prevalent impurities include homocoupling byproducts of the boronic acid, protodeboronation of the starting material to form 2-bromo-3-methylthiophene, and residual palladium catalyst from the coupling reaction.[1][2] Depending on the reaction conditions, you may also encounter boroxines, which are anhydrides formed from three boronic acid molecules.
Q2: My purified product is a grey or black solid, even after column chromatography. What is the likely cause?
A2: A persistent grey, black, or dark brown coloration is a strong indicator of residual palladium catalyst.[3] Finely dispersed palladium particles or soluble palladium complexes may not be fully removed by standard silica gel chromatography.[4]
Q3: During my reaction workup, I observe a significant amount of 2-bromo-3-methylthiophene. Why does this happen and how can I prevent it?
A3: The formation of 2-bromo-3-methylthiophene is due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5] This can be promoted by acidic or basic conditions, elevated temperatures, or the presence of water.[6][7] To minimize this, ensure your reaction conditions are anhydrous, use the mildest base necessary for the reaction, and avoid prolonged reaction times at high temperatures.
Q4: My product streaks significantly during silica gel chromatography, leading to poor separation and low recovery. What are the potential causes?
A4: Streaking, or tailing, on a silica gel column can be caused by several factors. The compound may be highly polar, interacting too strongly with the acidic silica.[8] Alternatively, the compound may be unstable on silica gel, leading to decomposition during purification.[8] For polar compounds, consider using a more polar mobile phase, such as methanol in dichloromethane, or switching to a different stationary phase like alumina or reversed-phase C18 silica.[9][10]
Q5: How can I improve the stability of my thiophene boronic acid starting material?
A5: Boronic acids can be unstable, particularly to storage and certain reaction conditions.[5][11] One effective strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a diethanolamine adduct, which can often be used directly in coupling reactions and may be more robust.[11]
Troubleshooting Guides
This section provides step-by-step solutions for common purification issues.
Issue 1: Persistent Palladium Contamination
-
Symptoms: Purified product remains colored (grey, black, orange/brown).[3] Analysis by ICP-MS confirms high levels of residual palladium.[3]
-
Possible Causes:
-
Solutions:
-
Filtration through Celite: Before concentrating the reaction mixture, dilute it with a suitable solvent and filter it through a 1-2 cm thick pad of Celite in a Büchner or sintered glass funnel.[4][13] This is effective at trapping heterogeneous palladium catalysts.[4]
-
Use of Palladium Scavengers: If Celite filtration is insufficient, treat the solution of the crude product with a solid-supported scavenger. Thiol-based silica scavengers are particularly effective at binding soluble palladium species.[12][13] The scavenger is then simply filtered off.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon (5-10 wt%) can adsorb residual palladium. However, this method can sometimes lead to product loss due to non-specific adsorption.[12]
-
Issue 2: Co-elution of Product with Boronic Acid-Derived Impurities
-
Symptoms: Fractions from column chromatography contain a mixture of the desired product and impurities like the homocoupled boronic acid or unreacted starting material.
-
Possible Causes:
-
Similar polarity (Rf values) between the product and impurities, making chromatographic separation difficult.
-
Formation of an azeotrope or complex between the product and impurities.
-
-
Solutions:
-
Optimize Chromatography:
-
Gradient Elution: Use a shallow gradient to improve separation between closely eluting spots.
-
Change Solvent System: Switch to a different solvent system with different selectivity. For example, if using ethyl acetate/hexanes, try dichloromethane/methanol or ether/hexanes.[9]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography and can be highly effective for removing impurities with different solubility profiles.
-
Acid/Base Wash: If the impurities are acidic (like boronic acids), a mild basic wash (e.g., with aqueous sodium bicarbonate) during the workup can help remove them into the aqueous layer.
-
Data Presentation: Purification Strategy Selection
The following table summarizes recommended purification techniques based on the nature of the product and the encountered challenges.
| Challenge Description | Recommended Technique | Stationary Phase | Example Eluent System (Starting Point) | Key Considerations & Expected Outcome |
| Residual Palladium Catalyst | Filtration / Scavenging | Celite / Thiol-functionalized silica | The solvent used for the reaction workup | Highly effective for removing finely dispersed or soluble palladium.[3][4][12] Results in a colorless product. |
| Non-polar Product with Polar Impurities | Normal-Phase Flash Chromatography | Silica Gel | 5-20% Ethyl Acetate in Hexanes | Excellent separation of the non-polar product from baseline impurities like boronic acids. |
| Moderately Polar Product | Normal-Phase Flash Chromatography | Silica Gel | 30-70% Ethyl Acetate in Hexanes | Standard method for most common products. Aim for a product Rf of 0.2-0.3 on TLC for optimal separation.[14] |
| Polar Product / Streaking on Silica | Normal-Phase Flash Chromatography | Silica Gel | 2-10% Methanol in Dichloromethane | Helps elute polar compounds but may reduce resolution. Adding a small amount of triethylamine (0.5-1%) can help with basic compounds.[9] |
| Acid-Sensitive Product | Normal-Phase Flash Chromatography | Neutral Alumina or Deactivated Silica | Ethyl Acetate in Hexanes | Prevents on-column degradation. Silica can be deactivated by pre-treating with a triethylamine/eluent mixture.[8] |
| Very Polar / Water-Soluble Product | Reversed-Phase Flash Chromatography | C18-functionalized Silica | Gradient of Acetonitrile in Water | Ideal for compounds that do not move from the baseline in normal-phase systems.[15] |
Experimental Protocols
Protocol: Palladium Removal via Celite Filtration
-
Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel that fits your collection flask.
-
Pack Celite: Add a layer of Celite (approximately 1-2 cm thick) onto the filter paper. Gently press down to create a compact, level bed.[3]
-
Pre-wet the Pad: Pour a small amount of the clean reaction solvent over the Celite pad and apply gentle vacuum to pull the solvent through, ensuring the pad is wetted and settled.
-
Dilute Mixture: Take the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[3][4]
-
Filter: Carefully pour the diluted reaction mixture onto the center of the Celite pad, applying a gentle vacuum.
-
Wash: After the entire mixture has passed through, wash the Celite pad with several portions of fresh solvent to ensure all of the desired product is recovered.[3]
-
Collect Filtrate: The collected filtrate should now be free of heterogeneous palladium and can be concentrated for further purification.
Mandatory Visualizations
Caption: Troubleshooting workflow for the removal of residual palladium catalyst.
Caption: Common products and byproducts in a Suzuki-Miyaura coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. sorbtech.com [sorbtech.com]
Improving solubility of (4-Bromo-5-methylthiophen-2-yl)boronic acid in reaction media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (4-Bromo-5-methylthiophen-2-yl)boronic acid in various reaction media, particularly for applications like Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
A1: Poor solubility is a common challenge with boronic acids. Start by considering your solvent system. For Suzuki-Miyaura couplings, a variety of organic solvents can be used, often in combination with water.[1] Common choices include ethers (like dioxane, THF), aromatic hydrocarbons (like toluene), and amides (like DMF).[1][2] If you are using a single solvent system and observing poor solubility, the first step is to explore co-solvent systems.
A recommended initial approach is to use a mixture of an organic solvent and water (e.g., a 4:1 or 3:1 ratio of dioxane:water or toluene:water).[3] The addition of water can be beneficial for the solubility of the base (e.g., Na₂CO₃, K₃PO₄) and can facilitate the catalytic cycle.[4] Gentle heating and stirring can also significantly improve the rate of dissolution.[3]
Q2: I've tried a common solvent mixture like toluene/water, but the solubility is still poor. What other solvent systems can I explore?
A2: If standard solvent systems are ineffective, a systematic screening of alternative solvents and co-solvents is recommended. Polar aprotic solvents like DMF or DMSO can be effective co-solvents, even in small amounts (5-10% of the total volume), to enhance solubility.[3] Alcohols such as methanol or ethanol can also be used.[1]
For a more systematic approach, you can set up small-scale solubility tests with various solvent combinations. Below is a template to help organize your experimental findings.
Data Presentation
Table 1: Experimental Solubility Screening Template for this compound
| Solvent System (v/v ratio) | Temperature (°C) | Observation (e.g., Insoluble, Partially Soluble, Fully Soluble) | Notes |
| Toluene | 25 | ||
| Toluene/H₂O (4:1) | 25 | ||
| Toluene/H₂O (4:1) | 80 | ||
| Dioxane | 25 | ||
| Dioxane/H₂O (4:1) | 25 | ||
| Dioxane/H₂O (4:1) | 80 | ||
| THF | 25 | ||
| THF/H₂O (4:1) | 25 | ||
| DMF | 25 | ||
| Toluene/DMF (9:1) | 25 | ||
| DMSO | 25 | ||
| Toluene/DMSO (9:1) | 25 |
Q3: Can adjusting the pH of the reaction mixture improve the solubility of my boronic acid?
A3: Yes, adjusting the pH can be a powerful technique, especially for boronic acids that contain other acidic or basic functional groups.[3] While this compound itself does not have an additional strongly acidic or basic moiety, the boronic acid group can exist in equilibrium with its anionic boronate form.[5] In the presence of a base, which is a required component for Suzuki-Miyaura reactions, the equilibrium shifts towards the more soluble boronate species.[5]
Ensure that the base you are using is adequately dissolved. Using an aqueous solution of a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as part of a biphasic solvent system can improve the solubility of the boronic acid by promoting the formation of the boronate salt at the interface.
Q4: I am concerned that heating the reaction mixture will degrade my boronic acid. How can I mitigate this?
A4: It is true that boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating.[6] However, in many Suzuki-Miyaura reactions, the presence of water in the solvent system can shift the equilibrium back towards the active boronic acid monomer.[3]
To minimize degradation, you can:
-
Use Moderate Temperatures: Start with gentle heating (e.g., 50-80 °C) and monitor your reaction progress.[2]
-
Inert Atmosphere: Always run your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation of the catalyst and reagents.
-
Reagent Addition Order: Add the boronic acid to the pre-heated solvent mixture containing the other reaction components just before initiating the reaction.
Q5: Would converting the boronic acid to a boronic ester help with solubility issues?
A5: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester, can significantly improve its solubility in organic solvents and also enhance its stability.[6][7] Boronic esters are generally more soluble in non-polar organic solvents compared to their corresponding acids.[7] If you consistently face solubility and stability issues, synthesizing the pinacol ester of this compound is a viable strategy. This ester can then be used directly in the Suzuki-Miyaura coupling reaction.[4]
Q6: I am working with a biphasic system and still see poor reaction rates. Could a phase-transfer catalyst help?
A6: In biphasic systems (e.g., toluene/water), where the boronic acid or its salt resides in the aqueous phase and the organic halide is in the organic phase, a phase-transfer catalyst (PTC) can be very effective.[8] A PTC, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the boronate anion from the aqueous phase to the organic phase where the palladium catalyst is located.[9][10] This can lead to a significant rate enhancement.[8][11]
Experimental Protocols
Protocol 1: General Procedure for Co-Solvent Solubility Testing
-
Preparation: To a small vial, add a known amount of this compound (e.g., 10 mg).
-
Primary Solvent Addition: Add a measured volume of your primary organic solvent (e.g., 1 mL of toluene).
-
Observation at Room Temperature: Stir the mixture vigorously for 5 minutes at room temperature and record your observations (insoluble, partially soluble, fully soluble).
-
Co-solvent Addition: If the solid has not dissolved, add a co-solvent (e.g., DMF, DMSO, or water) in small increments (e.g., 0.1 mL).[3] Stir for 5 minutes after each addition and record your observations.
-
Heating: If solubility is still limited, gently heat the mixture with stirring (e.g., to 50 °C) and record any changes.[3]
-
Documentation: Record the final solvent ratio and temperature required to achieve full dissolution in a table (see Table 1).
Protocol 2: Suzuki-Miyaura Coupling Using a Biphasic System with a Phase-Transfer Catalyst
-
Reaction Setup: To a reaction flask, add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Solvent Addition: Add the organic solvent (e.g., toluene) and the aqueous base solution (e.g., 2M K₂CO₃) in the desired ratio (e.g., 4:1 organic:aqueous).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Effect of co-solvents on boronic acid solubility.
Caption: Principle of pH adjustment for enhancing solubility.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning Issues with Thiophene Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki-Miyaura reactions with thiophene boronic acids resulting in low yields?
A1: Low yields in Suzuki-Miyaura reactions involving thiophene boronic acids are commonly attributed to catalyst poisoning. The sulfur atom in the thiophene ring can strongly adsorb to the surface of the palladium catalyst, a process known as chemisorption. This blocks the active sites of the catalyst, reducing its activity or leading to complete deactivation. In some cases, this can lead to the formation of catalytically inactive palladium sulfide complexes.
Q2: What is the primary mechanism of palladium catalyst poisoning by thiophene compounds?
A2: The primary mechanism involves the formation of strong chemical bonds between the lone pair electrons of the sulfur atom in the thiophene ring and the palladium metal center. This interaction effectively removes the palladium from the catalytic cycle, preventing it from participating in the crucial steps of oxidative addition, transmetalation, and reductive elimination.
Q3: Aside from catalyst poisoning, what other side reactions are common with thiophene boronic acids?
A3: A significant side reaction is protodeboronation, where the carbon-boron bond of the thiophene boronic acid is cleaved and replaced by a carbon-hydrogen bond. This consumes the boronic acid, forming thiophene as a byproduct and reducing the yield of the desired coupled product. Thiophene boronic acids are particularly susceptible to this side reaction, especially under the basic and often aqueous conditions used in Suzuki-Miyaura couplings.
Q4: Are thiophene boronic esters, such as pinacol esters, a better alternative?
A4: Thiophene boronic esters are often more stable and easier to handle than their corresponding boronic acids. They can be more resistant to protodeboronation and may lead to improved yields. However, they are not a universal solution and their effectiveness can depend on the specific reaction conditions. In some cases, the in-situ hydrolysis of the boronic ester to the boronic acid is a necessary step for the reaction to proceed.
Q5: Can a palladium catalyst poisoned by thiophene be regenerated?
A5: In some instances, regeneration of a sulfur-poisoned palladium catalyst is possible, often through oxidative treatments. This can involve heating the catalyst in the presence of air or treating it with an oxidizing agent. The goal is to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx), thereby cleaning the catalyst surface. However, complete regeneration to the initial activity level can be challenging.
Troubleshooting Guides
Issue 1: The reaction has a low yield or stalls completely.
This is a classic symptom of catalyst poisoning by the thiophene moiety.
-
Troubleshooting Workflow:
Minimizing homocoupling of (4-Bromo-5-methylthiophen-2-yl)boronic acid
Welcome to the technical support center for minimizing homocoupling of (4-Bromo-5-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl dimer. This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.[1]
Q2: What are the primary causes of homocoupling of this compound?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[2][3] It can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[4][5]
-
Use of Pd(II) Precatalysts: Starting with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) can lead to an initial homocoupling event that reduces the Pd(II) to the active Pd(0) species.[1][4][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of homocoupling relative to the desired cross-coupling reaction.[1]
-
Ligand Choice: The nature of the phosphine ligand associated with the palladium catalyst can impact the relative rates of the desired catalytic cycle steps versus the off-cycle homocoupling pathway.[1]
Q3: Can the stability of this compound itself contribute to homocoupling?
A3: Yes, the stability of the boronic acid can play a role. Thiophene-based boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, which can indirectly affect the overall reaction efficiency and potentially lead to a higher proportion of side products like the homocoupled dimer.[7] Using more stable boronic acid derivatives, such as pinacol esters (Bpin), can sometimes suppress side reactions by providing a slower, more controlled release of the boronic acid.[1][8]
Q4: How does the choice of base affect the extent of homocoupling?
A4: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[9][10][11] An inappropriate choice or concentration of base can alter the reaction kinetics, potentially favoring the homocoupling pathway. The optimal base often depends on the specific substrates and other reaction conditions. Screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is recommended to find the best conditions for your system.[1]
Troubleshooting Guides
Issue: Significant formation of the homocoupled byproduct, 2,2'-bi(4-bromo-5-methylthiophene), is observed.
This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparing reactivity of (4-Bromo-5-methylthiophen-2-yl)boronic acid vs other boronic acids
For researchers, scientists, and drug development professionals, the selection of appropriate coupling partners is a critical determinant of success in synthetic chemistry. This guide provides a comparative analysis of the reactivity of (4-Bromo-5-methylthiophen-2-yl)boronic acid against a panel of commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The data presented herein is collated from peer-reviewed scientific literature to provide a quantitative basis for comparison and to inform reaction optimization.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a key variable that significantly influences reaction outcomes, including yield and reaction kinetics. This guide focuses on the reactivity of this compound, a substituted heteroaryl boronic acid, in comparison to standard aryl and other heteroaryl boronic acids.
Comparative Reactivity Data
To provide a quantitative comparison, the following table summarizes the yields of Suzuki-Miyaura coupling reactions between various boronic acids and aryl bromide coupling partners. While direct comparative studies under identical conditions are not always available, the data has been selected from reactions with similar catalysts, bases, and solvents to allow for a reasonable assessment of relative reactivity.
| Boronic Acid | Aryl Bromide Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | N/A |
| Phenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60%[1] |
| 4-Methoxyphenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 80%[1] |
| 4-Chlorophenylboronic acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 70%[1] |
| 2-Thienylboronic acid | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | EtOH/H₂O | 80 | 2 | >99% |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | Pd(OAc)₂ (5) / SPhos (10) | K₂CO₃ | Dioxane/H₂O (1:1) | 100 | 1 | ~84% Conv. |
Note: A direct reported yield for the Suzuki-Miyaura coupling of this compound with a simple aryl bromide was not available in the searched literature. The entry represents a known reaction, but without a specified yield, precluding a direct quantitative comparison in this table.
Factors Influencing Reactivity
The observed differences in reactivity can be attributed to a combination of electronic and steric factors, as well as the inherent stability of the boronic acids.
-
Electronic Effects: The electronic nature of the substituent on the boronic acid plays a crucial role. Electron-donating groups, such as the methoxy group on 4-methoxyphenylboronic acid, generally increase the nucleophilicity of the organic fragment, facilitating the transmetalation step of the catalytic cycle and often leading to higher yields.[1] Conversely, electron-withdrawing groups can decrease reactivity.
-
Heteroaryl Systems: Heteroaryl boronic acids, such as those derived from thiophene, introduce additional considerations. Thiophene is a π-rich heterocycle, which generally makes it a good coupling partner in Suzuki-Miyaura reactions.[2] However, the presence of heteroatoms can also lead to catalyst inhibition or decomposition of the boronic acid under the reaction conditions.[3]
-
Substitution Pattern: The substituents on the thiophene ring in this compound, a bromine atom and a methyl group, will also influence its reactivity profile through inductive and steric effects.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions, based on the methodologies reported in the cited literature.
General Procedure for Suzuki-Miyaura Coupling
A flask is charged with the aryl bromide (1.0 eq.), the boronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃, 2.0 eq.). The flask is then evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent (e.g., 1,4-dioxane, toluene, or an aqueous mixture) is added, and the reaction mixture is heated to the desired temperature (typically 70-100 °C) with stirring.[1] The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by a suitable method, such as column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram, generated using Graphviz, illustrates the key steps in the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Reactivity Comparison
To systematically compare the reactivity of different boronic acids, a standardized experimental workflow is essential. The following diagram outlines a logical approach for such a comparative study.
References
Comparative Guide to LC-MS Analysis of (4-Bromo-5-methylthiophen-2-yl)boronic Acid Reaction Products
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is critical for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction products derived from (4-Bromo-5-methylthiophen-2-yl)boronic acid, a key building block in organic synthesis. This document outlines various analytical techniques, presents quantitative performance data, details experimental protocols, and includes visual workflows to aid in method selection and implementation.
Introduction to this compound and its Reactions
This compound is a versatile reagent commonly employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heterocyclic compounds that are often scaffolds for pharmacologically active molecules.[2][3] Given its importance, the robust and reliable analysis of the resulting reaction mixtures is paramount. LC-MS is a highly sensitive and selective technique well-suited for this purpose.
Quantitative Performance of Analytical Methods
The choice of an analytical method for characterizing the reaction products of this compound will depend on the specific analytical needs, such as required sensitivity, sample throughput, and the complexity of the sample matrix. The following tables summarize the quantitative performance of commonly used LC-MS methods for the analysis of boronic acids and their derivatives, which can be extrapolated to the analysis of the reaction products of the target compound.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Parameter | UPLC-ESI-MS[4] | LC-MS/MS[5][6] | HPLC with Post-Column Derivatization (Alizarin)[7] |
| Analyte | Various boronic acids | Phenylboronic acid, Carboxyphenylboronic acid & Methylphenylboronic acid | Phenylboronic acid |
| Limit of Detection (LOD) | 0.1 µg | 2-10 pg/mL | 1.2 ng (1 µM) |
| Limit of Quantification (LOQ) | 1.0 µg | 20 ng/mL (1 ppm) | Not specified |
| Linearity (R²) | 0.98 | >0.99 | Not specified |
| Recovery | 97.1% - 105.7% | 80% - 120% | Not specified |
| Precision (RSD) | < 2.0% | Not specified | Not specified |
| Key Advantage | High throughput, no derivatization needed. | High sensitivity and selectivity for trace level quantification. | Selective detection of boronic acids. |
Table 2: Comparison with Alternative Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High resolution, established libraries for identification. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation. |
| ¹¹B NMR Spectroscopy | Nuclear magnetic resonance of the boron-11 nucleus. | Provides structural information about the boron environment. | Lower sensitivity compared to MS, requires higher sample concentrations. |
| Thin-Layer Chromatography (TLC) with Staining | Separation on a solid phase with colorimetric detection. | Simple, rapid, and cost-effective for qualitative analysis.[8] | Not quantitative, lower resolution.[8] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical results. The following protocols are representative of the key experiments in the LC-MS analysis of the reaction products of this compound.
Sample Preparation for LC-MS Analysis
Given that this compound is often used in Suzuki-Miyaura coupling reactions, a typical reaction mixture might contain the starting boronic acid, the coupling partner (e.g., an aryl halide), the desired biaryl product, and byproducts.
-
Reaction Quenching: Quench the reaction mixture with water or a suitable aqueous solution.
-
Extraction: Extract the organic components with a solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Dilution: Dissolve the residue in a suitable solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture) to a final concentration appropriate for LC-MS analysis (typically in the µg/mL to ng/mL range).
Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS)
This method is ideal for high-throughput analysis of a diverse range of boronic acids and their reaction products without the need for derivatization.[4]
-
Chromatographic System: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 10 mM Ammonium acetate in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A rapid gradient elution over 1-2 minutes is often sufficient for separating the components of interest.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
MS System: Electrospray ionization (ESI) in negative ion mode is often effective for boronic acids.[5]
-
Mass Range: Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 100 - 1000).
Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification
For the quantification of trace-level impurities or low-abundance products, a highly sensitive and selective LC-MS/MS method is recommended.[5][6]
-
Chromatographic System: A high-resolution C18 column (e.g., 150 x 4.6 mm, 2.7 µm).[5]
-
Mobile Phase A: 0.1% Ammonia in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A shallow gradient over a longer run time (e.g., 10-15 minutes) may be necessary to resolve isomers and impurities.[5]
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5]
-
Ionization Mode: ESI in negative mode.[5]
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for the target analytes.
Visualizing Experimental Workflows and Reaction Pathways
Diagrams are powerful tools for illustrating complex processes. The following Graphviz diagrams depict a typical experimental workflow for LC-MS analysis and a generalized Suzuki-Miyaura coupling reaction.
Caption: A general workflow for the LC-MS analysis of reaction products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sciex.com [sciex.com]
- 7. research.wur.nl [research.wur.nl]
- 8. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Thiophene Synthesis: Evaluating Alternatives to (4-Bromo-5-methylthiophen-2-yl)boronic acid
For researchers, scientists, and professionals in drug development, the synthesis of substituted thiophenes is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids such as (4-Bromo-5-methylthiophen-2-yl)boronic acid, is a cornerstone of this process. However, the exploration of alternative reagents and coupling methodologies can offer advantages in terms of yield, functional group tolerance, and reaction conditions. This guide provides an objective comparison of alternative reagents to this compound for thiophene synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Cross-Coupling Reactions
The synthesis of functionalized thiophenes can be achieved through various palladium-catalyzed cross-coupling reactions. While the Suzuki-Miyaura coupling is widely used, alternatives such as Stille, Negishi, and Hiyama couplings present viable, and sometimes superior, options depending on the specific synthetic requirements.[1][2][3]
At a Glance: Stille vs. Suzuki Coupling for Thiophene Synthesis
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) |
| Byproducts | Toxic organotin compounds | Generally non-toxic boronic acid derivatives |
| Reaction Conditions | Generally mild, neutral conditions | Requires a base, can be sensitive to pH |
| Functional Group Tolerance | Excellent | Good, but can be affected by base-sensitive groups |
| Reagent Availability | Organostannanes often require synthesis | A large variety of boronic acids are commercially available |
| Reaction Rate | Can be slower, sometimes requires additives | Often faster reaction times |
This table provides a general comparison; specific outcomes are substrate-dependent.[1]
Quantitative Data from Representative Reactions
The following tables summarize typical reaction conditions and yields for various cross-coupling methods for the synthesis of substituted thiophenes. It is important to note that direct head-to-head comparisons with this compound are not always available in the literature, and the data presented here is compiled from reactions on closely related substrates to provide a representative comparison.
Table 1: Suzuki-Miyaura Coupling of Thiophene Derivatives
| Electrophile | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | ~95 | [4] |
| 5-Bromothiophene-2-carboxylic acid ester | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 65-80 | [4] |
| 2,5-Dibromothiophene | Thiophene-2-boronic acid pinacol ester | Pd(OAc)₂/Tri(o-tolyl)phosphine (4) | Na₂CO₃ | Toluene | 95 | High MW Polymer | [5] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Not specified | Good | [6] |
Table 2: Stille Coupling of Thiophene Derivatives
| Electrophile | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Aryl-tributylstannane | Pd(PPh₃)₄ (3) | Toluene or DMF | 90-110 | Not specified | [1][7] |
| 3,4-Dibromothiophene | Organostannane | Pd(PPh₃)₄ (2-5) | Anhydrous/degassed solvent | 80-110 | Not specified | [8] |
| 2,5-Diiodothiophene | (Trimethylstannyl)furan | Not specified | Not specified | Not specified | Not specified | [9] |
Table 3: Negishi Coupling of Thiophene Derivatives
| Electrophile | Organozinc Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Halogenated Thiophenes | Organozinc monomers | Nickel or Palladium catalysts | Not specified | Not specified | High for polymers | [2] |
| Aryl Halides | Thienylzinc reagent | Pd or Ni catalyst | THF | Not specified | Good to Excellent | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for Suzuki-Miyaura, Stille, and Negishi couplings for thiophene synthesis.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromothiophene Derivative[1][11]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-bromothiophene derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.05-0.1 eq).
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Stille Coupling of a 2-Bromothiophene Derivative[1][7]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromothiophene derivative (1.0 eq) and the aryl-tributylstannane (1.1 eq).
-
Solvent Addition: Add an anhydrous and degassed solvent such as toluene or DMF.
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq).
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst. The solvent is removed under reduced pressure. To remove tin byproducts, the crude residue can be dissolved in a suitable solvent and washed with an aqueous solution of potassium fluoride (KF).[7] The organic layer is then dried and concentrated. Purify the crude product by column chromatography.
Protocol 3: Negishi Coupling for Thiophene Synthesis (General)[2][12]
-
Organozinc Formation: Prepare the organozinc reagent by reacting the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl₂).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halo-thiophene (1.0 eq) in an anhydrous solvent like THF.
-
Catalyst Addition: Add the palladium or nickel catalyst (e.g., Pd[P(t-Bu)₃]₂ at 2 mol%).
-
Reagent Addition: Add the prepared organozinc reagent (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required. For hindered biaryls, heating to 100 °C in a THF/NMP solvent mixture may be necessary.[11]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing the Chemistry
Diagrams of the catalytic cycles and experimental workflows provide a clear understanding of the underlying chemical processes.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Stille coupling reaction.[1]
Caption: General experimental workflow for cross-coupling reactions.[1]
Conclusion
While this compound remains a valuable reagent for thiophene synthesis via the Suzuki-Miyaura coupling, a comprehensive understanding of alternative methodologies is essential for the modern synthetic chemist. Stille coupling offers excellent functional group tolerance under neutral conditions, though the toxicity of organotin byproducts is a significant drawback.[1][12] Negishi coupling provides a powerful tool, particularly for the synthesis of complex molecules and polymers, due to its high functional group tolerance.[2][13] The choice of reagent and methodology should be guided by the specific requirements of the target molecule, including the nature of the functional groups present, desired yield, and scalability. This guide provides a foundation for making informed decisions in the design and execution of thiophene syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring Negishi coupling for conjugated polymer synthesis - American Chemical Society [acs.digitellinc.com]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
(4-Bromo-5-methylthiophen-2-yl)boronic acid: A Comparative Guide to Stille vs. Suzuki Coupling
In the synthesis of complex organic molecules for pharmaceutical and materials science applications, the formation of carbon-carbon bonds is a critical step. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are powerful tools for this purpose, particularly in the functionalization of heteroaromatic compounds.[1][2] This guide provides a comparative analysis of the efficacy of (4-Bromo-5-methylthiophen-2-yl)boronic acid in Stille versus Suzuki coupling reactions, offering insights for researchers, scientists, and drug development professionals.
While direct head-to-head comparative data for this compound in both reactions is not extensively available in the literature, this guide leverages data from analogous thiophene derivatives to provide a representative comparison of expected performance and reaction conditions.[2]
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (e.g., Aryl-SnBu₃) | Organoboron (e.g., Aryl-B(OH)₂) |
| Byproducts | Toxic organotin compounds | Non-toxic boronic acid derivatives |
| Reaction Conditions | Generally mild, neutral conditions | Requires a base, can be sensitive to pH |
| Functional Group Tolerance | Excellent | Good, but can be affected by base-sensitive groups |
| Reagent Availability | Organostannanes may require synthesis | A large variety of boronic acids are commercially available |
| Post-Reaction Purification | Challenging due to tin byproducts | Generally easier to remove boron byproducts |
Performance Comparison
The choice between Stille and Suzuki coupling often depends on the specific substrate and desired outcome. For heteroaryl compounds like thiophenes, both methods have demonstrated high efficacy.[3]
Stille Coupling: The Stille reaction is known for its excellent functional group tolerance and is often performed under neutral conditions, which is advantageous for sensitive substrates.[2][4] The organostannane reagents are generally stable to air and moisture.[4][5] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[1][6]
Suzuki Coupling: The Suzuki-Miyaura coupling is frequently the preferred method due to the low toxicity and environmental friendliness of the boronic acid reagents and their byproducts.[1][6] A vast array of boronic acids are commercially available, facilitating rapid synthesis of compound libraries.[1] However, the reaction requires a base, which might not be compatible with all functional groups.[2] Furthermore, with sulfur-containing boronic acids like this compound, catalyst poisoning by the sulfur atom can be a concern, potentially leading to lower yields.[7] Protodeboronation, the cleavage of the C-B bond, is another potential side reaction, especially with electron-rich boronic acids.[8]
Quantitative Data Comparison
The following tables summarize representative reaction conditions and yields for Stille and Suzuki couplings of bromothiophene derivatives with various coupling partners, providing a baseline for what can be expected with this compound.
Table 1: Representative Conditions for Stille Coupling of Bromothiophenes [5]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | 85-95 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | 8 | 80-90 |
| 3 | (Tributylstannyl)pyridine | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 16 | 75-85 |
Table 2: Representative Conditions for Suzuki Coupling of Thiophene Boronic Acids [9]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88-98 |
| 2 | 1-Iodonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 90-99 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH/H₂O | 80 | 18 | 70-85 |
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
General experimental workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Stille Coupling of this compound (as its corresponding stannane)
Note: For a Stille reaction, the boronic acid would first need to be converted to the corresponding organostannane. The following is a general protocol for the coupling step.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equivalent), the organostannane derived from this compound (1.1 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, dioxane) via syringe.[5]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor the reaction progress by TLC or GC-MS.[5]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts. Filter the slurry through celite, and wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[6]
Protocol 2: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[6][9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).[9]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]
Catalytic Cycles
The fundamental steps of the catalytic cycles for both Stille and Suzuki couplings involve oxidative addition, transmetalation, and reductive elimination.
Stille Coupling Catalytic Cycle
Catalytic cycle of the Stille coupling reaction.
Suzuki-Miyaura Coupling Catalytic Cycle
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
Both Stille and Suzuki couplings are highly effective for the functionalization of thiophene derivatives. The choice between the two for this compound should be guided by the specific requirements of the synthesis.
-
The Suzuki-Miyaura coupling is generally recommended as the first choice due to its favorable environmental profile, the wide availability of coupling partners, and simpler purification procedures.[1] However, for this specific substrate, careful optimization of the catalyst system may be necessary to mitigate potential catalyst poisoning by the thiophene sulfur.[7] The use of bulky, electron-rich phosphine ligands can often overcome this issue.[8]
-
The Stille coupling presents a powerful alternative, especially when dealing with base-sensitive functional groups or if protodeboronation is a significant side reaction in the Suzuki coupling.[1][3] The primary drawbacks are the toxicity of the organotin reagents and the challenges associated with removing tin byproducts.[2]
Ultimately, the optimal method will be determined by experimental evaluation, considering factors such as functional group compatibility, desired yield and purity, and environmental and safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boronic Acids and Boronic Esters in Thiophene Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the performance of boronic acids versus boronic esters in the context of thiophene coupling, supported by experimental data.
In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds vital to the pharmaceutical and materials science industries. The choice between a boronic acid and its corresponding boronic ester as the organoboron coupling partner can significantly impact the outcome of the reaction. Generally, boronic acids are considered more reactive, which can lead to faster reaction times. However, this increased reactivity often comes at the cost of reduced stability, making them susceptible to degradation via pathways such as protodeboronation. Conversely, boronic esters, particularly pinacol esters, offer enhanced stability, facilitating easier handling, purification, and storage. This stability, however, can sometimes result in slower reaction kinetics.
This guide delves into a direct comparison of a thiophene-based boronic acid and its pinacol ester derivative in a Suzuki-Miyaura coupling reaction to provide empirical evidence for these general observations.
Quantitative Yield Comparison
The following table summarizes the experimental data from a study comparing the yields of the Suzuki-Miyaura coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with 2-thiopheneboronic acid and 2-thiopheneboronic acid pinacol ester under various reaction conditions.[1][2][3][4][5][6]
| Boron Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Thiopheneboronic Acid Pinacol Ester | "dry" dioxane | 65 | ~10 | [1][2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | "dry" dioxane | 80 | ~20 | [1][2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | "dry" dioxane | 100 | ~35 | [1][2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | "wet" dioxane | 65 | ~15 | [1][2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | "wet" dioxane | 80 | ~30 | [1][2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | "wet" dioxane | 100 | ~55 | [1][2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | dioxane/H₂O 4:1 | 65 | ~35 | [1][2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | dioxane/H₂O 4:1 | 80 | ~55 | [1][2][3] |
| 2-Thiopheneboronic Acid Pinacol Ester | dioxane/H₂O 4:1 | 100 | ~75 | [1][2][3] |
| 2-Thiopheneboronic Acid | "dry" dioxane | 65 | ~50 | [1][2][3] |
| 2-Thiopheneboronic Acid | "dry" dioxane | 80 | ~70 | [1][2][3] |
| 2-Thiopheneboronic Acid | "dry" dioxane | 100 | ~85 | [1][2][3] |
| 2-Thiopheneboronic Acid | "wet" dioxane | 65 | ~55 | [1][2][3] |
| 2-Thiopheneboronic Acid | "wet" dioxane | 80 | ~75 | [1][2][3] |
| 2-Thiopheneboronic Acid | "wet" dioxane | 100 | ~80 | [1][2][3] |
| 2-Thiopheneboronic Acid | dioxane/H₂O 4:1 | 65 | ~60 | [1][2][3] |
| 2-Thiopheneboronic Acid | dioxane/H₂O 4:1 | 80 | ~78 | [1][2][3] |
| 2-Thiopheneboronic Acid | dioxane/H₂O 4:1 | 100 | ~80 | [1][2][3] |
Experimental Protocols
The following are the detailed experimental protocols for the Suzuki-Miyaura coupling reactions summarized in the table above.
General Procedure for the Suzuki-Miyaura Coupling of PyFluor with 2-Thiopheneboronic Acid or 2-Thiopheneboronic Acid Pinacol Ester: [1][2][3][4][5][6]
-
Reactants and Reagents:
-
Pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol)
-
2-Thiopheneboronic acid or 2-Thiopheneboronic acid pinacol ester (0.45 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Na₃PO₄ (0.9 mmol)
-
Biphenyl (internal standard, 0.06 mmol)
-
Solvent (1 mL in a closed 1-dram vial)
-
-
Solvent Conditions:
-
"dry" dioxane: Dioxane was degassed by three cycles of freeze-pump-thaw and dried under molecular sieves (10% w/v) for 48 hours before use.
-
"wet" dioxane: Dioxane was used as purchased without further drying.
-
dioxane/H₂O 4:1: A solvent mixture of dioxane and water in a 4:1 ratio.
-
-
Reaction Setup and Execution:
-
To a 1-dram vial was added PyFluor (0.3 mmol), the respective boron reagent (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and biphenyl (0.06 mmol).
-
The specified solvent (1 mL) was added.
-
The vial was sealed and the reaction mixture was stirred at the indicated temperature (65, 80, or 100 °C).
-
Reaction progress and yield were determined by HPLC/UV using biphenyl as an internal standard.
-
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organohalide (R¹-X) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group (R²) from the boron reagent (a boronic acid or ester) is transferred to the palladium center, a step that is typically facilitated by a base. The final step is reductive elimination, where the two organic fragments (R¹ and R²) are coupled to form the desired product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Conclusion
The experimental data clearly indicates that for the Suzuki-Miyaura coupling of PyFluor with a thiophene-based boron reagent, the 2-thiopheneboronic acid consistently provides higher yields across all tested conditions compared to its pinacol ester counterpart .[1][2][3] This suggests that, in this specific system, the higher reactivity of the boronic acid outweighs the potential benefits of the ester's stability.
It is also noteworthy that the presence of water generally improves the yield for the boronic acid pinacol ester, likely by facilitating its in-situ hydrolysis to the more reactive boronic acid.[1] For the boronic acid, the effect of water is less pronounced, and in some cases, "dry" conditions provide the highest yields, suggesting that excess water can be detrimental.
For researchers aiming to optimize the synthesis of thiophene-containing biaryl compounds via Suzuki-Miyaura coupling, these findings suggest that the direct use of the boronic acid is a more efficient strategy. However, the superior stability and handling properties of boronic esters may still make them a preferable choice in multi-step syntheses or when long-term storage of the reagent is required. The choice of boron reagent should, therefore, be made based on a careful consideration of the specific requirements of the synthetic route, balancing the trade-offs between reactivity, stability, and overall process efficiency.
References
A Comparative Guide to (4-Bromo-5-methylthiophen-2-yl)boronic acid for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (4-Bromo-5-methylthiophen-2-yl)boronic acid with alternative thiopheneboronic acid reagents commonly employed in synthetic chemistry, particularly in the context of drug discovery and development. The selection of an appropriate boronic acid is critical for the efficiency and success of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients. This document presents a comparative analysis based on typical product specifications and performance in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
Certificate of Analysis: A Comparative Overview
A Certificate of Analysis (CoA) provides crucial information regarding the quality and purity of a chemical reagent. While a specific CoA for this compound was not publicly available, the following table presents typical specifications for this compound and its alternatives based on commercially available data for structurally similar boronic acids. Researchers should always refer to the lot-specific CoA provided by the supplier for precise data.
| Parameter | This compound (Expected) | (5-Bromothiophen-2-yl)boronic acid | (4-Methylthiophen-2-yl)boronic acid |
| CAS Number | 261833-53-2 | 162607-17-2 | 162607-15-0 |
| Molecular Formula | C₅H₆BBrO₂S | C₄H₄BBrO₂S | C₅H₇BO₂S |
| Molecular Weight | 220.88 g/mol | 206.85 g/mol | 141.99 g/mol |
| Appearance | White to off-white solid | Solid | Solid |
| Purity (Typical) | ≥95% | ≥95% | ≥97% |
| Melting Point | Not available | 95-100 °C | Not available |
| Storage Conditions | 2-8°C, under inert atmosphere | 2-8°C | Store in freezer, under -20°C, sealed in dry, keep in dark place |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. The performance of boronic acids in these reactions is a critical factor for their application in the synthesis of complex molecules. The electronic and steric properties of substituents on the thiophene ring significantly influence the reactivity and, consequently, the reaction yield.
The following table summarizes the performance of various thiopheneboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that the reaction conditions are not identical across all examples, which can influence the reported yields. However, this compilation provides a useful reference for expected reactivity.
| Boronic Acid | Coupling Partner | Catalyst/Base/Solvent | Yield (%) |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 3-chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 33-40% |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Thiophen-2-boronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | Good to better yields with electron-rich boronic acids |
| 2-Bromo-4-methylpyridine | 3-Thienylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | 73% (representative)[1] |
| Aryl Halides | Thiophene- and furanboronic acids | Pd catalyst / aq. n-butanol | Near quantitative |
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers must optimize the conditions for their specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a clean, dry flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the thiopheneboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Chemical Processes
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to the Reactivity of (4-Bromo-5-methylthiophen-2-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (4-Bromo-5-methylthiophen-2-yl)boronic acid in the context of Suzuki-Miyaura cross-coupling reactions. By examining available experimental data and drawing on computational studies of related thiophene derivatives, this document aims to offer insights into the expected performance of this reagent compared to other commonly used thiophene boronic acids.
Introduction to Thiophene Boronic Acids in Cross-Coupling
Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from organoboronic acids and organic halides. The choice of the boronic acid is crucial for the success of these reactions, as its reactivity is influenced by steric and electronic factors. This compound is a bifunctional reagent that can participate in cross-coupling reactions at the boronic acid moiety and potentially undergo further functionalization at the bromo-substituted position. Understanding its reactivity is key to its effective use in synthetic chemistry.
Experimental Data on the Reactivity of Thiophene Derivatives
A study by Çırak, Smith, and Kariuki reported the successful Suzuki coupling of this compound with 4-iodonitrobenzene.[1][2] This demonstrates that the boronic acid is a viable substrate for cross-coupling reactions. Further context on the reactivity of substituted bromothiophenes can be drawn from the work of Rizwan et al., who investigated the selective Suzuki coupling of 2,5-dibromo-3-methylthiophene.[3][4] Their work highlights how the electronic environment of the thiophene ring influences the regioselectivity and efficiency of the coupling reaction.
Below is a table summarizing relevant experimental data.
| Entry | Thiophene Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| 1 | This compound | 4-Iodonitrobenzene | Not specified | 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene | Not specified | [1][2] |
| 2 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 2-Bromo-3-methyl-5-phenylthiophene | 63 | [3][4] |
| 3 | 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid (1.1 eq) | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 2-Bromo-5-(4-methoxyphenyl)-3-methylthiophene | 55 | [3][4] |
| 4 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ / K₂CO₃ / Dioxane:H₂O | 3-Methyl-2,5-diphenylthiophene | 48 | [3][4] |
Computational Analysis of Thiophene Boronic Acid Reactivity
Computational studies, particularly Density Functional Theory (DFT) calculations, on various thiophene derivatives allow for the prediction of their electronic properties and, by extension, their reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP).
-
HOMO Energy: A higher HOMO energy indicates that a molecule is a better electron donor and thus more nucleophilic. In the context of boronic acids, a higher HOMO may correlate with a more facile transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
LUMO Energy: A lower LUMO energy suggests a molecule is a better electron acceptor.
-
HOMO-LUMO Gap: A smaller gap is generally associated with higher reactivity and lower kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): This illustrates the charge distribution on a molecule, indicating regions susceptible to electrophilic or nucleophilic attack.
The following table presents a qualitative comparison of the expected electronic properties of this compound and its alternatives, based on the known electronic effects of the substituents.
| Compound | Substituents | Expected Effect on Reactivity | Predicted HOMO-LUMO Gap |
| Thiophene-2-boronic acid | None | Baseline reactivity | Moderate |
| (5-Methylthiophen-2-yl)boronic acid | -CH₃ (electron-donating) | Increased reactivity | Smaller |
| (5-Bromothiophen-2-yl)boronic acid | -Br (electron-withdrawing) | Decreased reactivity | Larger |
| This compound | -Br (electron-withdrawing), -CH₃ (electron-donating) | Moderated reactivity (competing effects) | Intermediate |
The methyl group (-CH₃) is electron-donating, which should increase the electron density of the thiophene ring and enhance the nucleophilicity of the boronic acid, thereby increasing its reactivity. Conversely, the bromo group (-Br) is electron-withdrawing, which is expected to decrease the electron density and thus reduce the reactivity of the boronic acid. In this compound, these opposing effects are present, suggesting a moderated reactivity profile.
Signaling Pathways and Experimental Workflows
The reactivity of boronic acids in Suzuki-Miyaura coupling is governed by a well-established catalytic cycle. The following diagrams illustrate this cycle and a logical workflow for assessing the reactivity of the target compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Influence of substituents on the reactivity of thiophene boronic acids.
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a thiophene boronic acid with an aryl bromide. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard, oven-dried glassware
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a viable substrate for Suzuki-Miyaura cross-coupling reactions. The presence of both an electron-donating methyl group and an electron-withdrawing bromo group on the thiophene ring suggests a moderated reactivity profile compared to analogues with only activating or deactivating substituents. Experimental evidence confirms its ability to participate in C-C bond formation. For researchers and drug development professionals, this reagent offers the potential for sequential cross-coupling reactions, first at the boronic acid moiety and subsequently at the C-Br bond, allowing for the synthesis of diverse and complex di-substituted thiophene derivatives. Optimization of catalyst, base, and solvent systems will be key to achieving high yields in its application.
References
- 1. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]
Kinetic Analysis of (4-Bromo-5-methylthiophen-2-yl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of (4-Bromo-5-methylthiophen-2-yl)boronic acid in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira. The performance of this heteroaryl boronic acid is contextualized against other relevant boronic acids, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Executive Summary
This compound is a valuable building block in medicinal chemistry and materials science for the synthesis of complex organic molecules. Its reactivity in cross-coupling reactions is influenced by the electronic properties of the thiophene ring and the presence of the bromo and methyl substituents. Understanding the kinetics of its coupling reactions is crucial for developing efficient and selective synthetic methodologies. This guide summarizes the expected kinetic behavior and provides a framework for empirical kinetic analysis.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The rate of this reaction is significantly influenced by the nature of the boronic acid, particularly the transmetalation step, which is often rate-determining.[1] Thiophene-based boronic acids, being π-rich heterocycles, are generally more reactive in the transmetalation step compared to π-deficient heterocycles like pyridine.[2] However, they can be prone to side reactions such as protodeboronation.[2]
The following table provides a qualitative and quantitative comparison of the expected reactivity of this compound with other classes of boronic acids in Suzuki-Miyaura coupling. The relative rate constants are extrapolated from studies on analogous systems.[1]
| Boronic Acid Class | Example Compound | Expected Relative Rate Constant (k_rel) | Key Considerations |
| Heteroaryl (π-Rich) | This compound | ~4.0 - 6.0 | Prone to protodeboronation. The electron-withdrawing bromo substituent may slightly decrease the rate of transmetalation compared to unsubstituted thiophene boronic acid. |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0[1] | Generally provides good reaction rates and is a common benchmark for comparison.[1] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0[1] | Electron-donating groups typically accelerate the transmetalation step.[1] |
| Aryl (Electron-Withdrawing) | 4-Chlorophenylboronic Acid | ~3.0 - 4.0 | Electron-withdrawing groups can slow down the transmetalation step. |
| Primary Alkyl | Ethylboronic Acid | ~1.0[1] | Generally exhibit slower reaction rates due to the lower nucleophilicity of the alkyl group and challenges in the transmetalation of sp³-hybridized carbons.[1] |
| Secondary Alkyl | Isopropylboronic Acid | ~0.3[1] | Significantly slower rates due to increased steric hindrance, making transmetalation more difficult.[1] |
Kinetic Profile in Different Coupling Reactions
The choice of coupling reaction also dictates the kinetic profile. While this compound itself is primarily a substrate for Suzuki-Miyaura reactions, the bromo-substituted thiophene moiety can participate in other cross-coupling reactions like the Heck and Sonogashira reactions, where it would be the organohalide partner. The following table outlines the expected kinetic behavior in these contexts.
| Coupling Reaction | Role of (4-Bromo-5-methylthiophen-2-yl) moiety | Rate-Determining Step (Typical) | Factors Influencing Rate |
| Suzuki-Miyaura | Boronic Acid | Transmetalation | Nature of the boronic acid, catalyst, ligand, base, and solvent.[1] |
| Heck | Organobromide | Oxidative Addition or Olefin Insertion | Nature of the halide (I > Br > Cl), catalyst, ligand, and alkene substrate.[3][4] |
| Sonogashira | Organobromide | Oxidative Addition | Nature of the halide, catalyst, co-catalyst (Cu(I)), and alkyne substrate.[5] |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis requires careful experimental design and monitoring. The following are detailed protocols for determining the initial reaction rates for Suzuki-Miyaura, Heck, and Sonogashira reactions involving a (4-Bromo-5-methylthiophen-2-yl) moiety.
Suzuki-Miyaura Coupling: Kinetic Analysis via GC-MS
Objective: To determine the initial reaction rate of the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture)
-
Internal standard (e.g., dodecane)
-
Anhydrous solvents and inert gas supply (Nitrogen or Argon)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.02 mmol), and the internal standard (0.5 mmol).
-
Add the solvent mixture (10 mL) to the flask.
-
Initiate the reaction by adding the base (2.0 mmol) and starting vigorous stirring at a constant temperature (e.g., 80 °C).
-
At timed intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot with a suitable solvent (e.g., diethyl ether) and filter through a short plug of silica gel to remove the catalyst and base.
-
Analyze the quenched sample by GC-MS to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial rate is the slope of the initial linear portion of this curve.
Heck Coupling: Kinetic Analysis via HPLC
Objective: To determine the initial reaction rate of the coupling of 4-Bromo-5-methylthiophene with an alkene.
Materials:
-
4-Bromo-5-methylthiophene
-
Alkene (e.g., ethyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) instrument
Procedure:
-
In a thermostated reaction vessel, dissolve 4-Bromo-5-methylthiophene (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), and the internal standard (0.5 mmol) in the solvent (10 mL).
-
Initiate the reaction by adding the base (1.5 mmol) and start stirring at the desired temperature (e.g., 100 °C).
-
At regular time intervals, withdraw aliquots and quench them by cooling and diluting with a suitable solvent.
-
Analyze the samples by HPLC to quantify the formation of the product.
-
Determine the initial rate from the plot of product concentration versus time.
Sonogashira Coupling: Kinetic Analysis via in-situ IR Spectroscopy
Objective: To monitor the real-time kinetics of the coupling of 4-Bromo-5-methylthiophene with a terminal alkyne.
Materials:
-
4-Bromo-5-methylthiophene
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., diisopropylamine)
-
Solvent (e.g., THF)
-
In-situ IR spectrometer with a probe
Procedure:
-
Set up the reaction in a vessel equipped with an in-situ IR probe.
-
Charge the vessel with 4-Bromo-5-methylthiophene (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (0.01 mmol), and CuI (0.02 mmol) in the solvent (10 mL).
-
Initiate the reaction by adding the base (2.0 mmol) and start collecting IR spectra at regular intervals.
-
Monitor the disappearance of the alkyne C-H stretch (around 3300 cm⁻¹) or the appearance of a characteristic product peak to determine the reaction progress.
-
Convert the spectral data to concentration and plot against time to determine the reaction rate.
Visualizing Reaction Workflows
The following diagrams illustrate the general experimental workflows for the kinetic analysis of the three coupling reactions.
Caption: Experimental workflow for Suzuki-Miyaura kinetic analysis.
Caption: Experimental workflow for Heck coupling kinetic analysis.
Caption: Experimental workflow for Sonogashira kinetic analysis.
Conclusion
References
Performance of Palladium Ligands in Suzuki Coupling with (4-Bromo-5-methylthiophen-2-yl)boronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium ligand is critical to the success of these transformations, profoundly influencing reaction yields, rates, and substrate scope. This guide provides an objective comparison of the performance of different palladium ligands in the Suzuki coupling reaction with the versatile building block, (4-Bromo-5-methylthiophen-2-yl)boronic acid. The information presented herein is supported by experimental data from peer-reviewed literature to aid in catalyst selection and reaction optimization.
Ligand Performance Comparison
The selection of an appropriate palladium ligand is paramount for achieving high yields and efficient conversion in the Suzuki coupling of this compound with various aryl halides. Below is a summary of the performance of several common and specialized palladium ligands, compiled from literature data on similar thiophene-based substrates.
| Ligand/Catalyst System | Aryl Halide Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 5-Bromothiophene-2-carboxylate derivatives | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | - | 65-80 | [1] |
| Pd(PPh₃)₄ | 2,5-Dibromo-3-methylthiophene | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 | [2] |
| Pd₂(dba)₃ / L1 * | Aryl Bromides | K₂CO₃ | THF/H₂O | 65 | 0.5 | 85-95 | [3][4] |
| Pd(dppf)Cl₂ | 5-Bromo-1-ethyl-1H-indazole | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [5] |
| Pd(OAc)₂ / SPhos | Aryl Chlorides | K₃PO₄ | Dioxane/H₂O | Room Temp | - | Good to Excellent | [6] |
*L1 refers to a novel phosphine-based bulky ligand described in the cited literature.[3][4] It has demonstrated superior performance compared to the traditional Pd(PPh₃)₄ catalyst system for thiophene-containing substrates.[3][4] Buchwald ligands, such as SPhos, are well-regarded for their effectiveness in challenging Suzuki-Miyaura couplings, including those involving heteroaryl chlorides, often allowing for reactions to proceed at room temperature with high yields.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for Suzuki coupling reactions involving thiophene derivatives, which can be adapted for use with this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from the Suzuki coupling of 5-bromothiophene-2-carboxylic acid derivatives.[1]
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane and Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard oven-dried glassware
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using a Bulky Phosphine Ligand (e.g., SPhos)
This protocol is a general method for challenging Suzuki couplings and is based on the use of highly active Buchwald ligands.[6]
Materials:
-
This compound (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or sealed reaction tube
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask and perform at least three vacuum/backfill cycles with argon or nitrogen.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C) as needed.
-
Monitor the reaction's progress.
-
After completion, cool to room temperature and work up as described in Protocol 1.
Visualizing the Process
To better understand the workflow and the underlying chemical transformations, the following diagrams illustrate the experimental setup and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Bromo-5-methylthiophen-2-yl)boronic acid: A Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of chemical reagents are critical for ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of (4-Bromo-5-methylthiophen-2-yl)boronic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount for mitigating risks to personnel and the environment.
This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation[1]. Therefore, it must be managed as hazardous waste from the point of generation through final disposal.
Essential Safety Information
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Skin/Body Protection | Laboratory coat and appropriate protective clothing. |
| Respiratory | Use in a well-ventilated area or under a fume hood.[1][2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is collection for hazardous waste disposal. This substance should not be disposed of down the drain or in regular trash[3].
1. Waste Segregation and Collection:
-
Halogenated Waste Stream: this compound is a halogenated organic compound due to the presence of bromine. It must be collected in a designated hazardous waste container for halogenated organic waste.[4][5] This waste stream should be kept separate from non-halogenated organic waste to facilitate proper disposal and reduce disposal costs.[4]
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealable container designated for solid halogenated hazardous waste.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid halogenated hazardous waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing papers, pipette tips, and gloves, must also be disposed of as hazardous waste in the designated solid waste container.[2]
2. Waste Container Labeling:
Proper labeling is crucial for safety and compliance. The hazardous waste container must be clearly labeled with the following information:
-
The full chemical name: "this compound"[3]
-
The specific hazard warnings: "Irritant," "Skin Irritant," "Eye Irritant," "Respiratory Irritant"[1]
-
An accumulation start date.
3. Storage of Hazardous Waste:
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents. Ensure the container is kept closed except when adding waste.[4]
4. Arranging for Disposal:
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the collected waste[3]. Follow all institutional and local regulations for hazardous waste disposal. The precautionary statement for disposal is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations"[1].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (4-Bromo-5-methylthiophen-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of (4-Bromo-5-methylthiophen-2-yl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound and other boronic acid derivatives. The following table summarizes the required PPE.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | Protects eyes from dust particles and potential splashes of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2][3] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes are required.[2] For larger quantities, a chemical-resistant apron is recommended.[1] | Protects skin from accidental spills and contact. |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required.[1][2] | Minimizes the risk of respiratory tract irritation from inhalation of dust particles.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
2.1. Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation before beginning any work.[1]
-
Weighing: If weighing dry powders, place the balance inside a chemical fume hood or use a vented balance enclosure.[4][5] Alternatively, tare a sealed container, add the powder inside the fume hood, seal the container, and then weigh it outside the hood.[4][5]
2.2. Procedural Steps
-
Preparation:
-
Designate a specific work area for handling the compound and line it with absorbent, leak-proof bench pads.[4]
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[1]
3.1. Waste Segregation and Collection
-
Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[6] Container material must be compatible with the chemical waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
3.2. Types of Waste and Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated solid materials such as gloves, bench paper, and used weighing paper should be placed in a designated, sealed, and labeled hazardous waste container.[6] |
| Liquid Waste | Unused solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain unless explicitly permitted by local regulations and your institution's Environmental Health & Safety (EHS) department.[7] |
| Empty Containers | "Empty" containers that have held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Contaminated Glassware | Glassware should be decontaminated before reuse. A basic wash can help convert residual boronic acid into a more water-soluble boronate salt, followed by a water rinse.[6] All rinsates should be collected as hazardous liquid waste.[6] |
3.3. Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Report: Report the spill to the appropriate safety personnel at your institution.[1]
Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
